7,8-Didehydroastaxanthin
Description
Properties
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRJBLJDFPOBX-AKKQMVQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313436 | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19866-02-5 | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19866-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asterinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-DIDEHYDROASTAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ4WSK12V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of 7,8-Didehydroastaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Didehydroastaxanthin, a fascinating acetylenic carotenoid, has a rich history intertwined with the study of marine biochemistry. Initially discovered in starfish and named asterinic acid, its structure and properties have been the subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the unique characteristics and potential applications of this marine-derived compound. The guide details the historical timeline of its discovery, the experimental protocols used for its isolation and characterization, and a comparative analysis of its properties with the well-known astaxanthin. Furthermore, it delves into its biosynthetic pathway and presents key experimental workflows and logical relationships in a clear, visual format.
Discovery and Historical Timeline
The story of this compound begins with early investigations into the vibrant pigments of marine invertebrates. Initially, it was not identified as a distinct compound but was grouped with other carotenoids.
-
Early 20th Century: Initial studies on the pigments of the common starfish, Asterias rubens, revealed the presence of carotenoids. These were broadly classified, and the primary red pigment was associated with astaxanthin.
-
1934: Von Euler & Hellstrom isolated a carotenoid acid from the integument of Asterias rubens, which they named "asterinsäure" (asterinic acid)[1].
-
Mid-20th Century: For a considerable period, asterinic acid was thought to be identical to astacene or astaxanthin[1]. The limitations of analytical techniques at the time made it challenging to distinguish between these closely related structures.
-
1970s: With the advent of more sophisticated analytical methods, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, a clearer picture emerged. Researchers, including the notable teams of Sørensen and Liaaen-Jensen, were instrumental in re-examining the structure of "asterinic acid." Their work conclusively demonstrated that it was not astaxanthin but a related compound with a triple bond (an acetylenic group) in its structure. This led to its reclassification as this compound[2].
This discovery highlighted the diversity of carotenoid structures in the marine environment and opened new avenues for research into their biosynthesis and function.
Chemical Structure and Properties
This compound shares a similar core structure with astaxanthin but is distinguished by the presence of a triple bond between the C7 and C8 positions on one of the β-ionone rings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₅₀O₄ |
| Molecular Weight | 594.8 g/mol |
| IUPAC Name | (3S,3'S)-3,3'-dihydroxy-7,8-didehydro-β,β-carotene-4,4'-dione |
| Synonyms | Asterinic acid, Asteroidenone |
| Appearance | Red-orange crystalline solid |
| Solubility | Soluble in organic solvents like acetone, methanol, and chloroform. |
| Key Structural Feature | Presence of a C≡C triple bond in one of the β-ionone rings. |
The introduction of the triple bond significantly influences the molecule's electronic and conformational properties, which in turn affects its light absorption and antioxidant activity.
Experimental Protocols
The isolation and characterization of this compound from its natural sources, primarily starfish, involve a series of meticulous experimental steps.
Extraction of Carotenoids from Starfish (Asterias rubens)
A general protocol for the extraction of carotenoids from starfish tissue is outlined below. This is a composite method based on common practices in carotenoid research.
-
Sample Preparation: Fresh or frozen starfish tissue is homogenized.
-
Extraction: The homogenized tissue is repeatedly extracted with a solvent mixture, typically acetone or a mixture of acetone and methanol, until the tissue is colorless. This process is carried out under subdued light and low temperatures to minimize degradation of the light- and heat-sensitive carotenoids.
-
Phase Partitioning: The crude extract is partitioned between a non-polar solvent (e.g., petroleum ether or n-hexane) and water to remove water-soluble impurities. The carotenoids will preferentially move into the non-polar layer.
-
Saponification (Optional): To hydrolyze any esterified carotenoids, the extract can be treated with a solution of potassium hydroxide in methanol. This step is often performed to simplify the carotenoid profile for analysis.
-
Purification: The crude carotenoid extract is then purified using column chromatography. A variety of stationary phases can be used, including silica gel, alumina, or magnesium oxide. Elution is performed with a gradient of solvents of increasing polarity.
dot graph "Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Sample Preparation & Extraction"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label = "Purification"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_2" { label = "Analysis"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
C -> D [ltail=cluster_0, head=cluster_1]; G -> H [ltail=cluster_1, head=cluster_2]; } END_DOT
Analytical Characterization
The purified this compound is then subjected to a battery of analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 or C30 column is typically used with a mobile phase consisting of a gradient of solvents such as methanol, acetonitrile, and water. A photodiode array (PDA) detector is used to obtain the UV-visible absorption spectrum of the eluting compounds.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of the molecule, allowing for the precise assignment of all protons and carbons and confirming the presence and position of the triple bond.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., acetone or hexane) is recorded to determine its absorption maxima (λmax), which is characteristic of its chromophore.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| UV-Vis (in Hexane) | λmax around 470-480 nm with fine structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (594.37 g/mol ). |
| ¹H NMR | Characteristic signals for the methyl groups on the polyene chain and the end rings, and signals for the olefinic protons. |
| ¹³C NMR | Signals corresponding to the acetylenic carbons (C-7 and C-8) in the region of 80-100 ppm. |
Biosynthesis
The biosynthesis of this compound is believed to be a modification of the astaxanthin biosynthetic pathway. While the complete enzymatic machinery in starfish is not fully elucidated, the proposed pathway involves the dehydrogenation of an astaxanthin precursor.
It is hypothesized that an enzyme, likely a dehydrogenase or a mixed-function oxygenase, catalyzes the formation of the triple bond at the 7,8-position of one of the β-rings of a precursor molecule. This precursor could be astaxanthin itself or an earlier intermediate in the pathway.
Comparative Antioxidant Activity
While extensive comparative studies are limited, the structural differences between astaxanthin and this compound are expected to influence their antioxidant capacities. The presence of the triple bond in this compound may alter its ability to quench singlet oxygen and scavenge free radicals.
Table 3: Comparison of Antioxidant Properties (Hypothetical and Reported General Trends)
| Antioxidant Assay | Astaxanthin | This compound | Notes |
| Singlet Oxygen Quenching | Very High | Expected to be high, but potentially slightly lower than astaxanthin due to the altered electronic structure. | The extended conjugated system is key to this activity. |
| Free Radical Scavenging | High | Expected to be high. The acetylenic group might influence the radical scavenging mechanism. | Both molecules possess multiple sites for radical interaction. |
| Lipid Peroxidation Inhibition | High | Expected to be effective in protecting lipid membranes from oxidation. | Both are lipophilic and can intercalate into cell membranes. |
Conclusion
This compound, a unique acetylenic carotenoid first discovered as asterinic acid in starfish, represents an intriguing area of natural product chemistry. Its discovery and structural elucidation were milestones in carotenoid research, showcasing the power of advancing analytical techniques. While its biological activities are not as extensively studied as those of astaxanthin, its distinct structure suggests it may possess unique properties and potential applications. This technical guide provides a foundational understanding for researchers and professionals, encouraging further investigation into the synthesis, biological functions, and potential therapeutic uses of this fascinating marine-derived molecule. Further research is warranted to fully elucidate its biosynthetic pathway, conduct direct comparative studies of its antioxidant and other biological activities, and explore its potential for drug development.
References
The Acetylenic Frontier: A Technical Guide to the Biosynthesis of 7,8-Didehydroastaxanthin in Marine Organisms
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of 7,8-didehydroastaxanthin, an acetylenic analogue of the potent antioxidant astaxanthin, found in various marine organisms. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the metabolic journey from dietary carotenoids to this unique xanthophyll, summarizing key enzymatic transformations, presenting available quantitative data, and detailing relevant experimental methodologies.
Introduction: Beyond Astaxanthin
Astaxanthin, a keto-carotenoid renowned for its powerful antioxidant properties, is a well-studied metabolite in marine ecosystems. However, a less-explored derivative, this compound, possesses a unique structural feature: an acetylenic (triple) bond at the 7,8 position of one of its β-ionone rings. This modification, also found in its fully acetylenic counterpart, 7,8,7',8'-tetradehydroastaxanthin, hints at a specialized biosynthetic route and potentially distinct biological activities. Historically, these compounds were collectively referred to as "asterinic acid," named after the starfish Asterias rubens from which they were first isolated, highlighting their prevalence in echinoderms.[1]
Marine animals do not synthesize carotenoids de novo but rather acquire them through their diet, primarily from microalgae and crustaceans.[2] They then modify these dietary carotenoids through a series of metabolic reactions, including oxidation, reduction, and, in this case, dehydrogenation, to produce a diverse array of xanthophylls.[2] This guide focuses on the enzymatic steps that lead to the formation of this compound, a process of significant interest for understanding carotenoid metabolism and for the potential discovery of novel bioactive compounds.
The Biosynthetic Pathway: From Precursors to Acetylenic Xanthophylls
The biosynthesis of this compound is not a standalone pathway but rather a continuation of the well-established astaxanthin synthesis route, with the crucial addition of a dehydrogenation step. The pathway can be conceptualized as follows:
-
Dietary Intake and Modification of Precursors: Marine invertebrates, such as starfish, ingest carotenoids like β-carotene, zeaxanthin, and diatoxanthin from their food sources.[2][3][4]
-
Formation of Astaxanthin: Dietary β-carotene is converted to astaxanthin through the sequential action of two key enzymes: β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW).[5] These enzymes introduce hydroxyl and keto groups at the 3 and 4 positions of the β-ionone rings, respectively.
-
The Acetylenic Transformation: The critical and less understood step is the formation of the acetylenic bond. It is hypothesized that an uncharacterized carotenoid 7,8-desaturase or a related oxidoreductase acts on an astaxanthin-like precursor to introduce a triple bond at the 7,8 position. The acetylenic carotenoid diatoxanthin has been identified as a metabolic intermediate in the pathway to this compound, suggesting that the triple bond may be formed prior to the final ketolation and hydroxylation steps that characterize astaxanthin.[3]
The proposed biosynthetic pathway, highlighting the key intermediates and enzymatic steps, is illustrated in the following diagram.
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce in the existing literature. Most studies have focused on the identification and qualitative analysis of carotenoids in marine organisms. The table below summarizes the reported presence of key carotenoids in the crown-of-thorns starfish, Acanthaster planci, a known producer of this compound.
| Carotenoid | Presence in Acanthaster planci | Reference |
| This compound | Major carotenoid | [3][4] |
| Astaxanthin | Major carotenoid | [3][4] |
| Diatoxanthin | Present | [3] |
| Pectenolone | Metabolic intermediate | [3] |
| β-Carotene | Precursor from diet | [3] |
Experimental Protocols
Carotenoid Extraction and HPLC Analysis
The analysis of this compound and its precursors relies heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Below is a generalized protocol for the extraction and analysis of carotenoids from marine invertebrate tissues.
Workflow for Carotenoid Analysis
Detailed HPLC Conditions:
-
Column: A C30 reverse-phase column is often preferred for the separation of carotenoid isomers.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.[6]
-
Detection: A photodiode array (PDA) or diode array detector (DAD) is used to monitor the absorbance at specific wavelengths (typically around 450-480 nm for astaxanthin and its derivatives).
-
Quantification: Carotenoids are quantified by comparing their peak areas to those of authentic standards.
In Vitro Enzyme Assay (Hypothetical for Carotenoid 7,8-Desaturase)
As the specific enzyme responsible for the 7,8-dehydrogenation has not been characterized, a specific protocol is not available. However, a general approach for an in vitro assay to screen for this activity can be proposed based on established methods for other carotenoid-modifying enzymes.
Logical Flow for a Hypothetical Desaturase Assay
Conclusion and Future Directions
The biosynthesis of this compound in marine organisms represents a fascinating modification of the conventional astaxanthin pathway. While the general route involving dietary precursors and metabolic conversions is understood, the key enzymatic step of 7,8-dehydrogenation remains a critical knowledge gap. The identification and characterization of the putative "carotenoid 7,8-desaturase" will be a significant milestone in carotenoid biochemistry. Future research should focus on:
-
Enzyme Discovery: Utilizing transcriptomic and proteomic approaches on tissues from organisms rich in this compound to identify candidate desaturase or oxidoreductase enzymes.
-
Functional Characterization: Heterologous expression of candidate enzymes and subsequent in vitro assays to confirm their catalytic activity.
-
Quantitative Studies: Developing robust analytical methods to quantify the conversion rates and kinetics of this compound biosynthesis.
-
Biological Activity: Investigating the antioxidant and other biological properties of this compound to assess its potential for pharmaceutical and nutraceutical applications.
This technical guide provides a solid foundation for researchers to delve into the intriguing world of acetylenic carotenoids, paving the way for new discoveries in marine biotechnology and drug development.
References
- 1. Carotene 7,8-desaturase - Wikipedia [en.wikipedia.org]
- 2. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carotenoids in marine invertebrates living along the Kuroshio current coast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of β-carotene into astaxanthin: Two separate enzymes or a bifunctional hydroxylase-ketolase protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Selection of High Carotenoid Producing in Vitro Tomato Cell Culture Lines for [13C]-Carotenoid Production - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of 7,8-Didehydroastaxanthin.
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Didehydroastaxanthin, a naturally occurring ketocarotenoid, is a derivative of the well-studied antioxidant astaxanthin. Possessing a similar conjugated polyene structure, it is anticipated to exhibit significant biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines general experimental methodologies for its purification, and explores its likely engagement with key cellular signaling pathways based on the extensive research conducted on astaxanthin. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, also known as Asterinic acid, is a triterpenoid with the molecular formula C40H50O4.[1][2][3] Its chemical structure is characterized by a long conjugated polyene chain and two β-ionone rings, similar to astaxanthin, with the key difference being the presence of a triple bond in the 7,8 position. This structural feature influences its chemical and physical properties.
Quantitative Data
A summary of the key quantitative chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data is available, certain properties such as boiling point have not been experimentally determined, which is common for complex organic molecules that may decompose at high temperatures.
| Property | Value | Source |
| Molecular Formula | C40H50O4 | [1][2][3] |
| Molecular Weight | 594.82 g/mol | [3] |
| Melting Point | 211-212 °C | [1] |
| Computed logP | 7.09 | [1] |
| Computed Water Solubility | 0.0012 g/L | [1] |
| Computed pKa (Strongest Acidic) | 13.07 | [1] |
| Polar Surface Area | 74.6 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 10 | [1] |
Spectral Properties
-
UV-Vis Spectroscopy: Astaxanthin exhibits a maximum absorption (λmax) in the range of 470-500 nm, depending on the solvent.[4] In acetone, the λmax is approximately 462 nm.[5] Given the additional unsaturation in this compound, a slight bathochromic (red) shift in its λmax is expected.
-
Mass Spectrometry: Experimental mass spectrometry data for this compound shows a precursor m/z of 594.37 [M]+.[2]
-
NMR Spectroscopy: While specific NMR data for this compound is scarce, the 1H NMR spectra of astaxanthin in acetone shows characteristic signals for the olefinic protons in the polyene chain between 6.10 and 7.01 ppm.[6]
Experimental Protocols
General Purification Methodology
The purification of astaxanthin and its derivatives from natural extracts or synthetic mixtures typically involves chromatographic techniques. A general workflow for the purification of this compound can be inferred from established protocols for astaxanthin.
The following DOT script visualizes a general workflow for the purification of this compound.
A common method involves the use of solvents like ethyl acetate to reduce the content of chlorinated solvents such as dichloromethane, which may be used in the initial extraction or synthesis steps.[7] The process often involves the following stages:
-
Initial Extraction: The raw material (e.g., marine organism extract) is subjected to solvent extraction, often with a mixture of methanol and acetone.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents to remove highly polar and non-polar impurities.
-
Column Chromatography: The partially purified extract is subjected to column chromatography, typically using silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.
-
Crystallization/Recrystallization: Fractions containing the desired compound are collected, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent system. For astaxanthin, drying is often performed under vacuum at temperatures below 140°C.[8]
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound for analytical or biological testing, preparative HPLC is the method of choice.
Biological Activity and Signaling Pathways
Due to its structural similarity to astaxanthin, this compound is expected to exhibit comparable biological activities, primarily as a potent antioxidant and anti-inflammatory agent. The extensive research on astaxanthin provides a strong basis for predicting the signaling pathways through which this compound may exert its effects.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Astaxanthin has been shown to modulate this pathway, contributing to its protective effects against oxidative stress and apoptosis.[9][10] It is hypothesized that this compound would similarly activate this pathway.
The following DOT script illustrates the proposed activation of the PI3K/Akt pathway by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Astaxanthin is a known activator of the Nrf2 pathway, leading to the upregulation of various antioxidant and detoxification enzymes.[11][12] This mechanism is central to its protective effects against oxidative stress-induced cellular damage. This compound is likely to share this crucial activity.
The following DOT script depicts the proposed mechanism of Nrf2 activation by this compound.
Conclusion
This compound represents a promising natural compound with significant potential for applications in research and drug development. While a comprehensive experimental characterization is still emerging, the available data on its chemical and physical properties, combined with the extensive knowledge of its parent compound, astaxanthin, provide a solid foundation for future investigations. The proposed mechanisms of action through the PI3K/Akt and Nrf2 signaling pathways highlight its potential as a potent antioxidant and cytoprotective agent. This technical guide serves as a starting point for researchers to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate the specific biological activities and detailed molecular mechanisms of this compound.
References
- 1. Showing Compound 7,8-Dehydroastaxanthianthin (FDB015828) - FooDB [foodb.ca]
- 2. This compound | C40H50O4 | CID 6443726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2015067707A1 - Process for the purification of astaxanthin - Google Patents [patents.google.com]
- 8. CN105705042A - Method for purifying astaxanthin - Google Patents [patents.google.com]
- 9. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Acetylenic Carotenoid 7,8-Didehydroastaxanthin in Invertebrates: A Technical Guide to its Natural Sources, Distribution, and Analysis
Abstract
This technical guide provides a comprehensive overview of the natural sources, distribution, and analysis of the acetylenic carotenoid 7,8-didehydroastaxanthin in invertebrate species. Formerly known as asterinic acid, this vibrant red-orange pigment is a significant metabolite of dietary carotenoids, particularly in marine echinoderms.[1] This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, marine biology, and drug development who are interested in the identification, quantification, and potential applications of this unique carotenoid. The guide details the known invertebrate sources of this compound, summarizes available quantitative data on its distribution, provides in-depth experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.
Natural Sources and Distribution of this compound
This compound is primarily found in marine invertebrates, with echinoderms, particularly starfish, being the most prominent sources. These organisms typically acquire precursor carotenoids from their diet, which are then metabolically converted into this compound and other related compounds.
Key Invertebrate Sources:
-
Starfish (Asteroidea):
-
Asterias rubens (Common Starfish): This species is a well-documented source of this compound, where it exists as a free α-ketol within a purified carotenoprotein called asteriarubin.[1] The carotenoprotein, which contributes to the purple-blue coloration of the starfish's skin, contains a mixture of astaxanthin and its acetylenic and dehydro analogues.[1]
-
Acanthaster planci (Crown-of-Thorns Starfish): This corallivorous starfish is another significant source. It obtains precursor carotenoids from the corals it consumes and metabolizes them into a variety of carotenoids, including this compound.
-
Marthasterias glacialis (Spiny Starfish): Studies have identified a diverse carotenoid profile in this species, which includes astaxanthin and its derivatives, suggesting the likely presence of this compound as part of its metabolic pathway.[2][3]
-
-
Other Invertebrates:
-
While starfish are the most studied sources, the presence of this compound has also been reported in the crab Paralithodes brevipes.[4] Further research is needed to explore its distribution in a wider range of marine invertebrates.
-
Quantitative Distribution:
Quantitative data for this compound is limited and often reported as part of the total carotenoid content. The following table summarizes the available data.
| Invertebrate Species | Tissue/Component | Analyte | Concentration | Reference |
| Asterias rubens | Carotenoprotein (Asteriarubin) from top skin | Total Carotenoids (including this compound) | 20 µg/mg protein | [1] |
| Acanthaster planci | Whole body (dry weight) | Total Astaxanthin and its esters | 65.4 - 97.4 µg/g | This is for total astaxanthin, specific concentration for the 7,8-didehydro form is not specified. |
Biosynthesis of this compound
Invertebrates cannot synthesize carotenoids de novo and rely on their diet for essential precursors. The biosynthesis of this compound is a metabolic conversion process from dietary carotenoids. The primary precursor is diatoxanthin, an acetylenic carotenoid found in marine algae and corals.
The proposed biosynthetic pathway involves the oxidation of diatoxanthin. This metabolic transformation likely involves a series of enzymatic reactions, including hydroxylation and ketolation, to introduce the characteristic functional groups of astaxanthin at the C-4 and C-4' positions of the β-ionone rings. While the specific enzymes responsible for these conversions in invertebrates have not been fully elucidated, the pathway is understood to proceed through oxidative steps.
Experimental Protocols
The analysis of this compound from invertebrate tissues involves several key steps: extraction, saponification (optional), and chromatographic separation and detection. The following is a generalized protocol based on established methods for carotenoid analysis.
3.1. Sample Preparation and Extraction
Proper sample handling is crucial to prevent degradation of carotenoids, which are sensitive to light, heat, and oxygen.
-
Tissue Homogenization:
-
Excise the tissue of interest (e.g., integument, digestive glands, gonads) from the invertebrate.
-
Freeze the tissue immediately in liquid nitrogen and store at -80°C until extraction.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Weigh the powdered tissue (typically 1-5 g).
-
Add a suitable organic solvent or solvent mixture. Acetone is commonly used for initial extraction due to its ability to extract a wide range of carotenoids and its miscibility with water present in the tissue. A mixture of hexane:isopropanol (e.g., 3:2 v/v) is also effective.
-
Homogenize the tissue and solvent mixture using a high-speed homogenizer or sonicator.
-
Perform the extraction in dim light and on ice to minimize degradation.
-
Repeat the extraction process with fresh solvent until the tissue residue is colorless.
-
Pool the solvent extracts.
-
-
Phase Separation:
-
Add a non-polar solvent like hexane or diethyl ether and a saline solution to the pooled extract in a separatory funnel.
-
Shake gently to partition the carotenoids into the non-polar layer.
-
Collect the upper non-polar layer containing the carotenoids.
-
Wash the organic phase with distilled water to remove any residual water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at a low temperature (<40°C).
-
Re-dissolve the carotenoid residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetone, methanol/methyl-tert-butyl ether mixture).
-
3.2. Saponification (Optional)
Saponification is performed to hydrolyze carotenoid esters, which can interfere with the chromatographic analysis of the free carotenoids.
-
To the dried carotenoid extract, add a solution of methanolic potassium hydroxide (e.g., 10% w/v).
-
Incubate the mixture in the dark at room temperature for several hours or overnight.
-
After saponification, add water and re-extract the free carotenoids into a non-polar solvent as described in the phase separation step above.
3.3. HPLC-DAD Analysis
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the method of choice for the separation and quantification of carotenoids. A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers, including acetylenic carotenoids.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.
-
Column: Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Methanol/water (e.g., 95:5 v/v) with a small amount of an ion-pairing agent like ammonium acetate to improve peak shape.
-
Solvent B: Methyl-tert-butyl ether (MTBE).
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more non-polar carotenoids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Monitor the absorbance at the maximum wavelength for this compound (approximately 470-480 nm) and collect the full UV-Vis spectrum for peak identification.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentration. If a standard is unavailable, quantification can be estimated using the extinction coefficient of a structurally similar carotenoid like astaxanthin.
Signaling Pathways and Biological Roles
The precise signaling pathways and biological functions of this compound in invertebrates are not yet fully understood. However, like other carotenoids, it is presumed to play a role in:
-
Pigmentation: Contributing to the external coloration of invertebrates, which is important for camouflage, mimicry, and communication.
-
Antioxidant Defense: Carotenoids are potent antioxidants that can quench reactive oxygen species, protecting cells from oxidative damage. The extended conjugated double bond system in this compound suggests it possesses strong antioxidant properties.
-
Reproduction and Development: Carotenoids are often concentrated in the reproductive tissues and eggs of marine invertebrates, where they may play a role in embryonic development and larval survival.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound in invertebrates.
Conclusion
This compound is a structurally unique acetylenic carotenoid with a notable presence in marine invertebrates, particularly starfish. Its biosynthesis from dietary precursors highlights the intricate metabolic capabilities of these organisms. While our understanding of its quantitative distribution and specific biological roles is still evolving, the methodologies for its extraction and analysis are well-established. This technical guide provides a foundational resource for researchers aiming to explore the fascinating chemistry and biology of this natural pigment and its potential for applications in various scientific and industrial fields. Continued investigation into the natural sources and bioactivities of this compound is likely to uncover novel biological functions and opportunities for its utilization.
References
Preliminary Biological Activities of 7,8-Didehydroastaxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Didehydroastaxanthin, a carotenoid structurally related to the well-studied astaxanthin, represents an intriguing yet underexplored molecule in the landscape of natural bioactive compounds. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the preliminary biological activities of this compound, also known as asterinic acid. Due to the scarcity of research on the parent compound, this document also explores the bioactivities of its derivatives and draws parallels with astaxanthin to hypothesize potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering available quantitative data, detailed experimental methodologies, and visualizations of potential signaling pathways to stimulate further investigation into this promising molecule.
Introduction
This compound is a xanthophyll carotenoid that has been identified in marine organisms such as the starfish Asterias rubens.[1] Its structure is closely related to astaxanthin, differing by the presence of a triple bond in the 7,8 position of one of the β-ionone rings. This structural modification may influence its biological properties, including its antioxidant capacity and interaction with cellular targets. While astaxanthin has been extensively studied for its potent antioxidant, anti-inflammatory, and neuroprotective effects, this compound remains largely uncharacterized.[2][3] This guide aims to consolidate the existing preliminary data and provide a framework for future research.
Known and Potential Biological Activities
Direct research on the biological activities of this compound is sparse. However, studies on its derivatives have provided initial insights into its potential pharmacological effects.
Acetylcholinesterase (AChE) Inhibitory Activity of Derivatives
Derivatives of asterinic acid have been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While specific IC50 values for this compound are not available, this finding suggests that the core structure may serve as a scaffold for the development of novel AChE inhibitors.
Antimicrobial and Antifungal Activities of Derivatives
Derivatives of asterinic acid have also demonstrated antimicrobial and antifungal properties.[4][5] These findings indicate a potential role for this compound and its analogues in combating various pathogens. Further research is needed to determine the spectrum of activity and the minimum inhibitory concentrations (MIC) of the parent compound.
Potential Antioxidant Activity
Given its structural similarity to astaxanthin, a potent antioxidant, it is hypothesized that this compound also possesses significant antioxidant capabilities.[2] The conjugated polyene system and terminal ring structures are features known to contribute to the radical scavenging and singlet oxygen quenching abilities of carotenoids.[6]
Potential Anticancer Activity
Astaxanthin has been shown to exhibit anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The structural similarities suggest that this compound may share some of these properties. However, this remains to be experimentally validated.
Quantitative Data
As of the current literature, there is a notable absence of quantitative data (e.g., IC50, EC50, MIC values) specifically for this compound. The following table summarizes the available data for its derivatives.
| Compound | Biological Activity | Assay | Value | Reference |
| Asterinic Acid Derivative 1 | Acetylcholinesterase Inhibition | Ellman's Method | IC50: [Value not available] | [Hypothetical] |
| Asterinic Acid Derivative 2 | Antifungal | Broth Microdilution | MIC: [Value not available] | [Hypothetical] |
| Asterinic Acid Derivative 3 | Antimicrobial | Broth Microdilution | MIC: [Value not available] | [Hypothetical] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.
Extraction and Purification of this compound from Marine Organisms
This protocol provides a general framework for the extraction of carotenoids from marine sources.
-
Homogenization: Homogenize the freeze-dried marine organism tissue in a solvent mixture of acetone and methanol (7:3, v/v).[7]
-
Extraction: Perform the extraction at room temperature with continuous stirring until the tissue becomes discolored.
-
Centrifugation: Centrifuge the mixture to pellet the solid debris.
-
Partitioning: Add an equal volume of distilled water and hexane to the supernatant. The carotenoids will partition into the upper hexane layer.
-
Purification: Concentrate the hexane extract under reduced pressure and purify the carotenoids using column chromatography on a silica gel column with a suitable solvent gradient.
-
Identification: Identify this compound using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
In Vitro Antioxidant Capacity Assays
This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.[6]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of the test compound to the ABTS radical cation solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for AChE inhibitors.[8][9]
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB, and different concentrations of the test compound.
-
Initiate the reaction by adding the AChE enzyme and incubate at a controlled temperature.
-
Start the enzymatic reaction by adding the substrate ATCI.
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
In a 96-well plate, prepare serial dilutions of the test compound in the broth.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Visualizations
Potential Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that this compound might modulate, based on the known mechanisms of astaxanthin. It is crucial to note that these are speculative and require experimental validation.
Caption: Hypothetical antioxidant signaling pathway for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound is a structurally intriguing carotenoid with largely unexplored biological potential. The preliminary findings on its derivatives suggest promising avenues for research, particularly in the areas of neuroprotection and infectious diseases. However, the lack of direct studies on the parent compound represents a significant knowledge gap.
Future research should prioritize the following:
-
Isolation and Characterization: Development of robust methods for the isolation and purification of this compound from natural sources or through chemical synthesis.
-
Comprehensive Bioactivity Screening: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
-
Quantitative Analysis: Determination of key potency metrics such as IC50, EC50, and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets modulated by this compound.
-
Comparative Studies: Direct comparison of the biological activities of this compound with astaxanthin to understand the influence of the 7,8-didehydro bond.
This technical guide serves as a call to action for the scientific community to further investigate the preliminary biological activities of this compound. Unlocking its therapeutic potential could lead to the development of novel drugs and nutraceuticals for a range of human health applications.
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jmolpat.com [jmolpat.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Isolation and selection of carotenoid-producing bacteria from marine environment and determination of carotenoid extraction condition | The Journal of Agriculture and Development [jad.hcmuaf.edu.vn]
- 8. assaygenie.com [assaygenie.com]
- 9. attogene.com [attogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vigo-avocats.com [vigo-avocats.com]
Unveiling the Antioxidant Defenses of 7,8-Didehydroastaxanthin: A Technical Guide Based on its Closely Related Analogue, Astaxanthin
Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific, in-depth data on the antioxidant mechanisms of 7,8-Didehydroastaxanthin (DDA). Consequently, this technical guide provides a comprehensive overview of the well-researched antioxidant properties of its close structural analogue, astaxanthin. The information presented herein, including quantitative data, experimental protocols, and signaling pathways, is derived from studies on astaxanthin and serves as a robust proxy until specific research on DDA becomes available.
Executive Summary
Astaxanthin is a potent xanthophyll carotenoid renowned for its superior antioxidant activity, which is attributed to its unique molecular structure.[1] This guide delves into the core mechanisms through which astaxanthin exerts its antioxidant effects, including direct radical scavenging and the modulation of endogenous antioxidant pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the antioxidant potential of astaxanthin and, by extension, its analogue, this compound.
Core Antioxidant Mechanisms of Astaxanthin
Astaxanthin's antioxidant prowess stems from its distinctive chemical structure, featuring hydroxyl and keto groups on each ionone ring.[2] This configuration allows it to neutralize reactive oxygen species (ROS) and other free radicals effectively. The primary mechanisms include:
-
Free Radical Scavenging: Astaxanthin can donate electrons to neutralize free radicals, thereby terminating damaging chain reactions. Its polyene chain is central to this activity.[3]
-
Singlet Oxygen Quenching: Astaxanthin is exceptionally efficient at quenching singlet oxygen, a high-energy form of oxygen that can cause significant cellular damage.
-
Lipid Peroxidation Inhibition: Due to its unique transmembrane orientation, astaxanthin can protect cell membranes from lipid peroxidation from both within and outside the membrane.[3]
Quantitative Antioxidant Activity of Astaxanthin
The antioxidant capacity of astaxanthin has been quantified using various in vitro assays. The following tables summarize key findings from the literature.
| Assay | Test System | Result (IC50/EC50) | Reference Compound | Reference |
| DPPH Radical Scavenging | Ethanol Extract from Shrimp Shells | 17.5 ± 3.6 µg/mL | Ascorbic Acid | [4] |
| ABTS Radical Scavenging | Ethanol Extract from Shrimp Shells | 7.7 ± 0.6 µg/mL | Ascorbic Acid | [4] |
| β-Carotene Bleaching | Ethanol Extract from Shrimp Shells | 15.1 ± 1.9 µg/mL | BHT | [4] |
| Singlet Oxygen Quenching | Ethanol Extract from Shrimp Shells | 9.2 ± 0.5 µg/mL | Not Specified | [4] |
| Antioxidant Comparison | Relative Potency | Reference |
| vs. Vitamin C | 65 times more powerful | [5] |
| vs. Beta-carotene | 54 times more powerful | [5] |
| vs. Vitamin E | 14 times more powerful | [5] |
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for common in vitro assays used to evaluate the antioxidant capacity of carotenoids like astaxanthin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid, Trolox).
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a microplate or cuvette, mix a specific volume of the test compound solution at various concentrations with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Principle: The reduction of the blue-green ABTS radical cation is measured by a decrease in absorbance.
-
Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound, and a positive control.
-
Procedure:
-
Generate the ABTS radical cation by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test compound at various concentrations to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6]
-
Modulation of Cellular Signaling Pathways: The Nrf2-ARE Pathway
Beyond direct radical scavenging, astaxanthin can bolster the cell's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like astaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[10] This leads to an upregulation of the cell's intrinsic antioxidant capacity.
Visualizations
Nrf2 Signaling Pathway Activation by Astaxanthin
Caption: Astaxanthin-induced activation of the Nrf2 signaling pathway.
General Experimental Workflow for In Vitro Antioxidant Assay
Caption: A generalized workflow for assessing in vitro antioxidant activity.
Conclusion
Astaxanthin demonstrates remarkable antioxidant capabilities through both direct scavenging of reactive species and the upregulation of endogenous protective mechanisms via the Nrf2 signaling pathway. The quantitative data and experimental protocols presented underscore its potency. While this guide provides a robust framework based on astaxanthin, it is imperative for future research to specifically investigate the antioxidant mechanisms of this compound to elucidate its unique properties and potential therapeutic applications. Such studies will be crucial in determining if DDA shares, exceeds, or differs in its antioxidant profile compared to its well-studied analogue.
References
- 1. jmolpat.com [jmolpat.com]
- 2. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of 7,8-Didehydroastaxanthin in Marine Ecosystem Food Webs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Didehydroastaxanthin, a notable keto-carotenoid, plays a significant, albeit less studied, role in the intricate food webs of marine ecosystems. This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, trophic transfer, and analytical methodologies for its quantification. While quantitative data remains sparse, this guide synthesizes the current understanding of its prevalence and metabolic significance, particularly within marine invertebrates. Detailed experimental protocols for carotenoid analysis, applicable to this compound, are presented, alongside visualizations of its proposed biosynthetic pathway and its journey through the marine food web. This whitepaper aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of this marine carotenoid and to stimulate further investigation into its biological functions and potential applications.
Introduction
Carotenoids are a diverse group of pigments synthesized by plants, algae, and some bacteria and fungi, which are fundamental to the health and coloration of a vast array of organisms. In marine ecosystems, these molecules are crucial antioxidants and precursors for other essential compounds. Among the myriad of marine carotenoids, this compound, also known as asterinic acid, has been identified as a principal carotenoid in certain marine invertebrates, particularly starfish.[1][2] Its structure, closely related to the well-studied astaxanthin, suggests significant biological activity. This guide delves into the core aspects of this compound's role within marine food webs, providing a technical resource for the scientific community.
Biosynthesis of this compound
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, it is widely considered to be an oxidative metabolite of diatoxanthin.[1][2] Diatoms, a major group of phytoplankton, are primary producers of diatoxanthin in the marine environment. The proposed biosynthetic pathway involves the oxidation of diatoxanthin, likely through a series of enzymatic reactions that introduce keto groups at the C4 and C4' positions of the β-ionone rings. This transformation is analogous to the conversion of β-carotene to astaxanthin.
Figure 1: Proposed biosynthetic pathway of this compound.
Role in Marine Food Webs
This compound, synthesized from dietary diatoxanthin, is transferred through the marine food web. Herbivorous and omnivorous invertebrates, such as starfish, consume diatoms and other microalgae rich in diatoxanthin.[1][2] Within these primary consumers, diatoxanthin is metabolized into this compound, where it is accumulated. These invertebrates are then preyed upon by higher-level consumers, facilitating the transfer of this carotenoid up the trophic levels. The presence of this compound in these organisms suggests a role in their physiology, potentially as an antioxidant or in coloration.
Figure 2: Trophic transfer of this compound.
Quantitative Data on this compound
Quantitative data specifically for this compound in marine organisms is limited in the available scientific literature. While it is often cited as a "major" or "principal" carotenoid in certain species of starfish, such as Acanthaster planci (the crown-of-thorns starfish), precise concentration values are seldom reported.[2] This represents a significant knowledge gap and an area ripe for future research. The table below summarizes the qualitative findings on the presence of this compound in various marine invertebrates.
| Marine Organism | Common Name | Finding | Reference |
| Asterias rubens | Common Starfish | Identified as a principal carotenoid (as asterinic acid). | [3] |
| Acanthaster planci | Crown-of-thorns Starfish | Identified as a major carotenoid. | [2] |
| Paralithodes brevipes | Spiny King Crab | Reported to contain this compound. | [4] |
| Various Starfish Species | Starfish | Generally considered a principal carotenoid alongside astaxanthin. | [1] |
Experimental Protocols
A specific, standardized protocol for the extraction and quantification of this compound has not been formally established. However, methodologies developed for the analysis of other carotenoids in marine invertebrates can be readily adapted. The following is a detailed, representative protocol based on established high-performance liquid chromatography (HPLC) methods.
Sample Preparation and Extraction
-
Sample Collection and Storage: Collect tissue samples from the marine organism of interest. Immediately freeze samples in liquid nitrogen and store at -80°C to prevent carotenoid degradation.
-
Lyophilization: Freeze-dry the tissue samples to remove water, which can interfere with solvent extraction.
-
Homogenization: Homogenize the lyophilized tissue into a fine powder.
-
Solvent Extraction:
-
To the homogenized powder, add a mixture of acetone and methanol (e.g., 7:3 v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet until the pellet is colorless.
-
Pool the supernatants.
-
-
Phase Separation:
-
Add diethyl ether and a saturated NaCl solution to the pooled supernatant in a separatory funnel.
-
Gently mix and allow the layers to separate.
-
Collect the upper organic (diethyl ether) layer containing the carotenoids.
-
-
Drying and Reconstitution:
-
Dry the organic extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether).
-
HPLC-DAD Analysis
-
HPLC System: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:
-
Solvent A: Methanol/water (e.g., 95:5 v/v) with an ion-pairing agent like ammonium acetate.
-
Solvent B: Methyl tert-butyl ether (MTBE).
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids.
-
Detection: Monitor the eluent at wavelengths between 400 and 500 nm. This compound is expected to have an absorption maximum around 470-480 nm.
-
Quantification: Identification and quantification are achieved by comparing the retention time and UV-Vis spectrum of the peaks in the sample chromatogram with those of an authentic standard of this compound. If a standard is unavailable, tentative identification can be made based on its elution order relative to other known carotenoids and its characteristic UV-Vis spectrum. Quantification can be performed using a calibration curve of a related standard, such as astaxanthin, with appropriate correction for differences in molar extinction coefficients if known.
Figure 3: General experimental workflow for this compound analysis.
Potential Applications and Future Research
The structural similarity of this compound to astaxanthin, a potent antioxidant with numerous documented health benefits, suggests that this compound may also possess significant biological activities. This opens avenues for research in drug development, particularly in the areas of antioxidant and anti-inflammatory therapies.
Future research should prioritize:
-
Quantitative Surveys: Comprehensive studies to quantify the concentration of this compound in a wide range of marine organisms to better understand its distribution and abundance.
-
Biosynthetic Pathway Elucidation: Identification of the specific enzymes responsible for the conversion of diatoxanthin to this compound.
-
Biological Activity Assessment: In-depth investigation of the antioxidant, anti-inflammatory, and other potential therapeutic properties of purified this compound.
-
Standardization of Analytical Methods: Development and validation of a standardized protocol for the extraction and quantification of this compound to ensure data comparability across studies.
Conclusion
This compound is an important carotenoid in marine ecosystems, particularly within the food webs involving echinoderms. While our understanding of its quantitative distribution and specific biological functions is still in its nascent stages, its role as a key metabolite of diatoxanthin highlights the intricate biochemical links within marine food chains. The methodologies and information presented in this guide provide a solid foundation for future research into this promising marine natural product. Further exploration of this compound is warranted to unlock its full potential for scientific understanding and therapeutic applications.
References
- 1. Carotenoid biosynthesis in diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico and Computational Frontiers: A Technical Guide to 7,8-Didehydroastaxanthin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7,8-Didehydroastaxanthin, a fascinating derivative of the potent antioxidant astaxanthin, presents a compelling subject for in-silico and computational investigation. While direct and extensive computational studies on this compound are currently limited in publicly accessible literature, the robust body of research on its parent compound, astaxanthin, provides a comprehensive blueprint for its virtual assessment. This technical guide outlines the established computational methodologies—molecular docking, molecular dynamics simulations, and density functional theory—that are pivotal for elucidating the bioactivity, molecular interactions, and therapeutic potential of this compound. By leveraging these in-silico approaches, researchers can accelerate the exploration of this promising natural compound for applications in drug discovery and development. This document serves as a detailed roadmap for initiating and conducting such computational studies, presenting generalized protocols and data presentation formats based on analogous research on astaxanthin.
Introduction to this compound
This compound is a naturally occurring carotenoid and a metabolite of astaxanthin, notably found in marine organisms such as the starfish Asterias rubens.[1] Structurally similar to astaxanthin, it possesses a polyene chain and terminal ring structures, which are characteristic features contributing to the antioxidant and other biological activities of carotenoids.[1] The presence of a didehydro bond suggests potential differences in its electronic properties and reactivity compared to astaxanthin, making it a molecule of significant interest for computational analysis. In-silico methods offer a powerful, cost-effective, and time-efficient strategy to predict its interactions with biological targets and to understand its mechanism of action at a molecular level.[2]
Molecular Docking: Unveiling Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in identifying potential protein targets and estimating the binding affinity of a ligand, such as this compound.
Experimental Protocol: Molecular Docking
A typical molecular docking workflow for this compound would involve the following steps:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID 6443726).[4]
-
Optimize the ligand's geometry and assign appropriate charges using computational chemistry software (e.g., Avogadro, ChemDraw).
-
-
Protein Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or Maestro (Schrödinger).
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction algorithms.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
The binding affinity is typically reported in kcal/mol.
-
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Reference |
| Procaspase 7 | 1K88 | Astaxanthin | -9.0 | [6] |
| Protein Kinase B (PKB) | 1GZN | Astaxanthin | -7.1 | [6] |
| VEGFR2 | 1VR2 | Astaxanthin | -7.7 | [6] |
| Monoamine Oxidase A (MAO-A) | 1OJA | Astaxanthin | -8.5 (Predicted Kd = 4.4 x 10⁻⁶ M) | [7] |
| PCSK9 | - | Astaxanthin | -10.5 | [5] |
Molecular Dynamics Simulations: Exploring Complex Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time.[8] This method is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.
Experimental Protocol: Molecular Dynamics Simulation
A standard MD simulation protocol for a this compound-protein complex would entail:
-
System Preparation:
-
Use the best-docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Force Field Selection:
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the atomic interactions.
-
-
Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
-
Production Run:
-
Run the simulation for a significant period (typically nanoseconds to microseconds) to generate a trajectory of the complex's motion.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds over time.
-
These analyses help in understanding the stability and flexibility of the complex.
-
Density Functional Theory: Investigating Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[8] For this compound, DFT can be employed to calculate various properties related to its antioxidant activity, such as ionization potential, electron affinity, and bond dissociation energies.
Experimental Protocol: Density Functional Theory (DFT) Calculations
A typical DFT study on this compound would involve:
-
Geometry Optimization:
-
Optimize the molecular geometry of this compound using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
-
Frequency Calculations:
-
Perform frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.
-
-
Property Calculations:
-
Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Compute parameters related to antioxidant activity, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA).
-
Data Presentation: Calculated Antioxidant Properties
The following table illustrates the type of data that can be generated from DFT studies on carotenoids, using astaxanthin as an example. Similar calculations would be highly valuable for this compound.
| Property | Value (for Astaxanthin) | Significance |
| HOMO Energy | Varies with method | Relates to electron-donating ability |
| LUMO Energy | Varies with method | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Varies with method | Indicator of chemical reactivity and stability |
| Bond Dissociation Enthalpy (O-H) | Varies with method | Energy required to break the O-H bond, related to hydrogen atom transfer mechanism of antioxidant activity |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential inhibitory role of this compound in the UV-induced MAPK signaling pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for the in-silico analysis of this compound.
Conclusion and Future Directions
The in-silico and computational methodologies detailed in this guide provide a robust framework for the systematic investigation of this compound. While specific computational data for this molecule remains to be extensively generated and published, the successful application of these techniques to astaxanthin and other carotenoids underscores their immense potential. Future research should focus on performing dedicated molecular docking, molecular dynamics, and DFT studies on this compound to build a comprehensive computational profile. The insights gained from such studies will be invaluable for guiding subsequent in-vitro and in-vivo experiments, ultimately accelerating the translation of this promising natural compound into tangible therapeutic applications. The integration of experimental and computational approaches will be key to unlocking the full potential of this compound in the fields of medicine and nutritional science.[2]
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound | C40H50O4 | CID 6443726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carotenoid Interactions with PCSK9: Exploring Novel Cholesterol-Lowering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. jomardpublishing.com [jomardpublishing.com]
- 8. DFT and molecular dynamics studies of astaxanthin-metal ions (Cu2+ and Zn2+) complex to prevent glycated human serum albumin from possible unfolding - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Biological Distinctions Between Astaxanthin and its Acetylenic Analogue, 7,8-Didehydroastaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin, a xanthophyll carotenoid, is a molecule of significant interest in the fields of nutraceuticals, aquaculture, and medicine due to its potent antioxidant and anti-inflammatory properties. Found in a variety of marine organisms, it is responsible for the characteristic red-pink hue of salmon, shrimp, and flamingos. A lesser-known, yet structurally intriguing analogue is 7,8-didehydroastaxanthin, also referred to as asterinic acid. This molecule is a metabolite of astaxanthin found in certain marine invertebrates, notably starfish of the Asterias genus. The primary chemical distinction of this compound is the presence of a carbon-carbon triple bond (an acetylenic group) in its polyene chain, a feature that significantly alters its chemical and potentially its biological properties.
This technical guide provides an in-depth comparison of the chemical and biological differences between astaxanthin and this compound, offering valuable insights for researchers and professionals in drug development and related scientific disciplines. The guide will cover structural disparities, comparative spectroscopic data, known biological activities, and detailed experimental protocols for their study.
Chemical Structure and Properties
The core chemical difference between astaxanthin and this compound lies in the C7-C8 position of the polyene chain. Astaxanthin possesses a double bond at this position, whereas this compound features a triple bond. This seemingly minor alteration has significant implications for the molecule's geometry, electronic properties, and reactivity.
Table 1: Core Chemical and Physical Properties
| Property | Astaxanthin | This compound |
| Molecular Formula | C40H52O4[1] | C40H50O4[2][3] |
| Molecular Weight | 596.84 g/mol [4] | 594.82 g/mol [3][5] |
| IUPAC Name | (3S,3'S)-3,3'-Dihydroxy-β,β-carotene-4,4'-dione[6] | (3S,3'S)-3,3'-dihydroxy-7,8-didehydro-β,β-carotene-4,4'-dione[7] |
| Key Structural Feature | Polyene chain with 13 conjugated double bonds[1] | Polyene chain with a conjugated triple bond at the 7,8-position[2] |
| Alternative Names | Ovoester[6] | Asterinic acid, Asteroidenone[1][2] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the identification and characterization of carotenoids. The introduction of an acetylenic bond in this compound influences its spectroscopic signature compared to astaxanthin.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Technique | Astaxanthin | This compound |
| UV-Visible Spectroscopy (λmax) | ~478 nm (in ethanol)[8] | The UV-vis spectra of crystals of the diacetate derivative show the effect of the end-ring conformations on the color.[7] |
| ¹H-NMR Spectroscopy (in CDCl₃) | Key signals include those for the methyl groups on the ionone rings and the protons of the polyene chain. | Data is limited, but the presence of the triple bond would alter the chemical shifts of adjacent protons compared to astaxanthin. |
| ¹³C-NMR Spectroscopy (in CDCl₃) | Characteristic signals for the sp² carbons of the polyene chain and the sp³ carbons of the ionone rings. | The sp carbons of the acetylenic bond would appear in a distinct region of the spectrum (typically ~80-100 ppm). |
| Mass Spectrometry (m/z) | Protonated molecule [M+H]⁺ at m/z 597.[9] | Expected protonated molecule [M+H]⁺ at m/z 595. |
Chemical Reactivity and Biological Activity
The antioxidant activity of carotenoids is intrinsically linked to their extended system of conjugated double bonds, which enables them to quench singlet oxygen and scavenge free radicals. The presence of a triple bond in this compound is expected to modulate this activity.
While astaxanthin's biological activities have been extensively studied, data on this compound is sparse. However, based on its structural similarity and the known effects of other acetylenic carotenoids, some inferences can be drawn.
Table 3: Comparative Biological and Chemical Activity Profile
| Activity | Astaxanthin | This compound |
| Antioxidant Capacity | Potent antioxidant, effectively quenches singlet oxygen and scavenges various free radicals.[10][11] | The effect of the acetylenic bond on antioxidant capacity is not well-documented but is an active area of research for similar compounds. |
| Anti-inflammatory Effects | Well-documented anti-inflammatory properties, mediated through the modulation of various signaling pathways.[12] | Not yet investigated, but likely to possess anti-inflammatory activity due to its structural similarity to astaxanthin. |
| Other Biological Activities | Neuroprotective, cardioprotective, anti-diabetic, and immunomodulatory effects have been reported.[12] | Largely unexplored, representing a promising area for future research. |
Signaling Pathways
Astaxanthin is known to interact with and modulate several key cellular signaling pathways, which underlies its diverse biological effects. Information regarding the specific signaling pathways affected by this compound is currently unavailable, highlighting a significant knowledge gap and an opportunity for novel research.
Astaxanthin-Modulated Signaling Pathways
Astaxanthin has been shown to influence a network of interconnected signaling pathways, primarily related to oxidative stress, inflammation, and cell survival.
Figure 1: Simplified diagram of key signaling pathways modulated by astaxanthin. Astaxanthin exerts its antioxidant effects directly by scavenging ROS and indirectly by activating the Nrf2 pathway. Its anti-inflammatory actions are mediated through the inhibition of the NF-κB and MAPK pathways, partly via the activation of the PI3K/Akt pathway.
Experimental Protocols
The following sections provide generalized protocols for the extraction, purification, and analysis of astaxanthin and can be adapted for the study of this compound.
Extraction of Carotenoids from Marine Sources (e.g., Starfish)
This protocol outlines a general procedure for the extraction of carotenoids, including astaxanthin and its derivatives, from marine invertebrates.
Figure 2: General workflow for the extraction of carotenoids from starfish tissue.
Methodology:
-
Sample Preparation: Fresh or frozen starfish tissue is minced and homogenized in a blender with cold acetone.
-
Extraction: The homogenate is repeatedly extracted with acetone until the solvent remains colorless.
-
Filtration: The combined acetone extracts are filtered to remove solid debris.
-
Partitioning: The acetone extract is transferred to a separatory funnel and partitioned with petroleum ether or n-hexane and water. The upper organic layer containing the carotenoids is collected.
-
Washing: The organic phase is washed with water to remove residual acetone.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is the crude carotenoid extract.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the separation and purification of individual carotenoids from a crude extract.
Methodology:
-
Sample Preparation: The crude extract is dissolved in a small volume of the mobile phase.
-
HPLC System: A reversed-phase C18 or a normal-phase silica column can be used.
-
Mobile Phase: For reversed-phase HPLC, a gradient of methanol, acetonitrile, and water is commonly employed. For normal-phase HPLC, a mixture of hexane and ethyl acetate can be used.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption wavelengths of the carotenoids (around 450-500 nm).
-
Fraction Collection: Fractions corresponding to the peaks of interest (astaxanthin and this compound) are collected.
Antioxidant Capacity Assays
The antioxidant capacity of the purified compounds can be assessed using various in vitro assays.
6.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound (astaxanthin or this compound) to the DPPH solution.
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
6.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is monitored spectrophotometrically.
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or PBS to a specific absorbance at ~734 nm.
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance at ~734 nm.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion and Future Directions
This compound represents a structurally unique natural analogue of the well-studied antioxidant, astaxanthin. The introduction of an acetylenic bond into the polyene backbone is a key chemical modification that is predicted to alter its electronic properties and, consequently, its chemical reactivity and biological activity. While current research provides a foundational understanding of its structure and occurrence, a significant knowledge gap exists regarding its specific spectroscopic properties, biological functions, and mechanisms of action.
Future research should focus on:
-
Total Synthesis and Characterization: The development of a robust synthetic route for this compound will enable the production of sufficient quantities for comprehensive spectroscopic characterization (NMR, UV-Vis, etc.) and biological testing.
-
Comparative Biological Studies: Direct, head-to-head comparisons of the antioxidant, anti-inflammatory, and other biological activities of astaxanthin and this compound are crucial to understanding the functional consequences of the acetylenic bond.
-
Investigation of Signaling Pathways: Elucidating the specific cellular signaling pathways modulated by this compound will provide insights into its potential therapeutic applications.
The exploration of this compound holds promise for the discovery of novel bioactive compounds with potentially enhanced or unique properties compared to astaxanthin, offering new avenues for drug development and nutraceutical applications.
References
- 1. 1H‐NMR.‐, 13C‐NMR.‐, UV.‐ und CD.‐Daten von synthetischem (3S, 3′S)‐Astaxanthin, seinem 15‐cis‐Isomeren und einigen analogen Verbindungen | Semantic Scholar [semanticscholar.org]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C40H50O4 | CID 6443726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystal structures of diacetates of 6-s-cis and 6-s-trans astaxanthin and of this compound and 7,8,7',8'-tetradehydroastaxanthin: comparison with free and protein-bound astaxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Methods for determination of antioxidant capacity of traditional and emergent crops of interest in Mexico: An overview [scielo.org.pe]
- 8. PlumX [plu.mx]
- 9. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanu-skincare.com [nanu-skincare.com]
- 11. mykoplan.de [mykoplan.de]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 7,8-Didehydroastaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydroastaxanthin is a naturally occurring carotenoid and an acetylenic analog of astaxanthin. It is predominantly found in various marine organisms, particularly starfish. As interest in the therapeutic potential of carotenoids continues to grow, accurate and reliable quantification of specific carotenoid analogs like this compound is crucial for research, quality control of natural extracts, and the development of new therapeutic agents.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and other analytical techniques. The methodologies described are intended to guide researchers in establishing robust analytical workflows for the determination of this compound in various matrices.
Analytical Techniques for this compound Quantification
The quantification of this compound presents analytical challenges due to its structural similarity to astaxanthin and other carotenoids, as well as its potential for isomerization and degradation. The selection of an appropriate analytical technique is paramount for achieving accurate and precise results.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection is a widely used technique for the analysis of carotenoids. For the separation of this compound from other carotenoid isomers, the use of a C30 stationary phase is highly recommended over the more common C18 phases. C30 columns provide enhanced shape selectivity for the long, rigid structures of carotenoids and their isomers.
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, UPLC-MS/MS can provide accurate quantification even at very low concentrations.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with UV/Vis Detection
This protocol outlines a general method for the quantification of this compound. Method optimization and validation are essential for specific applications.
1. Sample Preparation (Extraction from Marine Organisms)
-
Homogenization: Homogenize 1-5 g of tissue (e.g., starfish) with a suitable solvent such as acetone, ethanol, or a mixture of methanol and dichloromethane. Perform this step on ice and under dim light to minimize degradation.
-
Extraction: Extract the homogenate multiple times with the chosen solvent until the tissue is colorless. Pool the solvent extracts.
-
Phase Separation: Add water to the extract to facilitate phase separation. The carotenoids will partition into the organic layer.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used for carotenoid separation on C30 columns. A starting point could be a gradient from methanol/water to methanol/MTBE.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 20-30°C.
-
Detection: UV/Vis detector set at the absorption maximum (λmax) of this compound. While the specific λmax for this compound is not widely reported, a starting point would be to monitor in the range of 470-490 nm, which is typical for astaxanthin and its analogs.
-
Injection Volume: 10-20 µL.
3. Quantification
-
Standard Preparation: Prepare a series of calibration standards of a certified this compound reference material in the mobile phase. Due to the commercial unavailability of a dedicated standard, researchers may need to isolate and purify this compound from a natural source and characterize it thoroughly (e.g., by NMR and MS) to use as a primary standard. In the absence of a pure standard, semi-quantification can be performed using an astaxanthin standard and assuming the same molar extinction coefficient, though this will introduce uncertainty.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol provides a framework for developing a highly sensitive and selective UPLC-MS/MS method.
1. Sample Preparation
Follow the same extraction procedure as described in Protocol 1. The final extract should be reconstituted in a solvent compatible with the UPLC system (e.g., methanol/acetonitrile).
2. UPLC-MS/MS Instrumentation and Conditions
-
Column: C18 or C30 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode is generally preferred for carotenoids.
-
MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its known molecular weight of 594.37 g/mol , the precursor ion ([M+H]⁺) would be m/z 595.4. Characteristic product ions would need to be identified through fragmentation experiments.
3. Quantification
-
Standard Preparation: Prepare calibration standards and quality control samples using a purified this compound standard.
-
Calibration: Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used).
-
Analysis: Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
Quantitative data from different analytical runs should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: HPLC-UV/Vis Quantification of this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | X.XX | YYYYY | 1.0 |
| Standard 2 | X.XX | YYYYY | 5.0 |
| Standard 3 | X.XX | YYYYY | 10.0 |
| Sample A | X.XX | ZZZZZ | A.AA |
| Sample B | X.XX | ZZZZZ | B.BB |
Table 2: UPLC-MS/MS Quantification of this compound
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Standard 1 | XXXXX | YYYYY | R.RR | 1.0 |
| Standard 2 | XXXXX | YYYYY | R.RR | 10.0 |
| Standard 3 | XXXXX | YYYYY | R.RR | 100.0 |
| Sample A | ZZZZZ | YYYYY | S.SS | C.CC |
| Sample B | ZZZZZ | YYYYY | S.SS | D.DD |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Logical Relationship of Analytical Techniques
Caption: Comparison of HPLC-UV/Vis and UPLC-MS/MS for this compound analysis.
Conclusion
The accurate quantification of this compound is achievable with careful method development and validation. The choice between HPLC-UV/Vis and UPLC-MS/MS will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and available instrumentation. The major current limitation is the lack of a commercially available analytical standard, which necessitates in-house isolation and purification or the acceptance of semi-quantitative results based on astaxanthin standards. Further research to characterize the physicochemical properties of this compound, such as its molar extinction coefficient and mass spectral fragmentation, will significantly advance the ability to accurately quantify this potentially important carotenoid.
Application of 7,8-Didehydroastaxanthin in Cell Culture Studies: A Review of Available Data
Initial research indicates a significant gap in the scientific literature regarding the specific application of 7,8-Didehydroastaxanthin in cell culture studies. Extensive searches have not yielded specific protocols, quantitative data on its biological effects, or elucidated signaling pathways directly involving this particular carotenoid derivative. The vast majority of available research focuses on its more prevalent parent compound, astaxanthin.
Therefore, this document will provide a detailed overview of the application of astaxanthin in cell culture studies as a proxy, highlighting its well-documented antioxidant, anti-inflammatory, and immunomodulatory effects. The protocols and pathways described for astaxanthin may serve as a foundational starting point for researchers interested in investigating the potential therapeutic properties of this compound.
Astaxanthin: A Potent Antioxidant and Anti-inflammatory Agent in Vitro
Astaxanthin (AST), a xanthophyll carotenoid, is renowned for its powerful antioxidant properties, which are significantly greater than those of other carotenoids like β-carotene and lutein.[1] Its unique molecular structure, with hydroxyl and keto groups on each ionone ring, allows it to span the cell membrane, providing protection against oxidative stress from both within and outside the cell.[1][2] In cell culture, astaxanthin has been demonstrated to scavenge free radicals, reduce lipid peroxidation, and enhance the cellular antioxidant defense system.[3][4]
Quantitative Data on Astaxanthin's Effects in Cell Culture
The following tables summarize key quantitative findings from various in vitro studies on astaxanthin.
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW 264.7 (macrophages) | Lipopolysaccharide (LPS) + Astaxanthin | 10, 50, 100 µM | Dose-dependent reduction in IL-6 production. | [5] |
| RAW 264.7 (macrophages) | Lipopolysaccharide (LPS) + Astaxanthin | 10, 50, 100 µM | Dose-dependent reduction in TNF-α production. | [5] |
| Human Neutrophils | Astaxanthin | 10, 50, 100 µM | Significant increase in apoptosis in the presence of LPS. | [5] |
| HepG2 (hepatocytes) | Astaxanthin | 1 and 5 µM | Dose-dependent increase in cellular glutathione (GSH) levels. | [4] |
| HepG2 (hepatocytes) | Astaxanthin | 10 and 20 µM | Significant decrease in cumene hydroperoxide/hemin-stimulated lipid peroxidation. | [4] |
| MCF-7 (breast cancer) | Astaxanthin | 50 µg/mL | ~70% cell viability after 24 hours. | [6] |
| MCF-7 (breast cancer) | Astaxanthin | 50 µg/mL | Increase in G2/M phase of the cell cycle from 24.2% to 30.9%. | [6] |
Experimental Protocols for Astaxanthin in Cell Culture
The following are generalized protocols for studying the effects of astaxanthin in cell culture, based on methodologies reported in the literature.
Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of astaxanthin on the production of inflammatory cytokines in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Astaxanthin (dissolved in a suitable solvent like DMSO)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Treat the cells with various concentrations of astaxanthin (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: Evaluation of Antioxidant Activity in Hepatocytes
Objective: To measure the effect of astaxanthin on cellular glutathione levels and lipid peroxidation.
Cell Line: HepG2 human hepatocytes.
Materials:
-
HepG2 cells
-
MEM (Minimum Essential Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Astaxanthin
-
GSH assay kit
-
Lipid peroxidation assay kit (e.g., TBARS assay)
-
Cumene hydroperoxide and hemin (for inducing lipid peroxidation)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of astaxanthin (e.g., 1, 5, 10, 20 µM) for 24 hours.
-
Cell Lysis: Lyse the cells according to the protocol provided with the assay kits.
-
GSH Measurement: Determine the cellular glutathione levels using a GSH assay kit.
-
Lipid Peroxidation Induction: For a separate set of wells, after astaxanthin treatment, induce lipid peroxidation by adding cumene hydroperoxide and hemin.
-
Lipid Peroxidation Measurement: Measure the extent of lipid peroxidation using a suitable assay kit.
Signaling Pathways Modulated by Astaxanthin
Astaxanthin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
-
NF-κB Pathway: Astaxanthin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[5] This inhibition is often achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.
-
MAPK Pathway: Astaxanthin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[5] By regulating these pathways, astaxanthin can influence cell proliferation, differentiation, and apoptosis.
-
Nrf2/ARE Pathway: Astaxanthin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, thereby enhancing the cell's ability to combat oxidative stress.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and proliferation, is also influenced by astaxanthin.[7][8]
-
p53 Pathway: In cancer cells, astaxanthin has been shown to induce apoptosis through a p53-dependent pathway, leading to cell cycle arrest.[6]
Visualizing Astaxanthin's Mechanism of Action
The following diagrams illustrate some of the key signaling pathways and experimental workflows related to astaxanthin's activity in cell culture.
Caption: Astaxanthin inhibits the LPS-induced inflammatory response by blocking IKK activation, thereby preventing NF-κB translocation and the subsequent expression of pro-inflammatory cytokines.
Caption: Astaxanthin combats oxidative stress by directly scavenging ROS and by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Caption: A generalized workflow for assessing the anti-inflammatory effects of astaxanthin in cell culture.
References
- 1. Studies of immunomodulating actions of carotenoids. II. Astaxanthin enhances in vitro antibody production to T-dependent antigens without facilitating polyclonal B-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production Methods, Biological Activity and Potential Application Prospects of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-biotin (D5A7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Newproduct | Cell Signaling Technology [cellsignal.com]
- 6. google.com [google.com]
- 7. HIF-2 alpha (D9E3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 7,8-Didehydroastaxanthin as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 7,8-Didehydroastaxanthin
This compound is a naturally occurring xanthophyll carotenoid, an analogue of the well-known antioxidant, astaxanthin.[1][2] It is characterized by the presence of an additional triple bond in its polyene chain, which influences its chemical and physical properties.[1][2] Like other carotenoids, this compound possesses a chromophore that absorbs light in the visible spectrum, contributing to the vibrant colors seen in some marine organisms.[3] Its structural similarity to astaxanthin suggests potential antioxidant and other biological activities of interest in pharmaceutical and nutraceutical research.
As a chemical standard, this compound is essential for the accurate identification and quantification of this specific carotenoid in various matrices, including biological tissues, natural extracts, and in vitro experimental systems. The use of a certified standard ensures the reliability and reproducibility of analytical data, which is crucial for metabolic studies, pharmacokinetic analysis, and the assessment of its biological functions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C40H50O4 | [1][2] |
| Molecular Weight | 594.82 g/mol | [2] |
| CAS Number | 19866-02-5 | [1] |
| Appearance | Likely a red or orange crystalline powder | Inferred from astaxanthin |
| Solubility | Expected to be soluble in organic solvents like acetone, methanol, and DMSO | Inferred from astaxanthin |
| Storage Conditions | Store at -20°C in the dark under an inert atmosphere | [4] |
Applications in Research
The primary applications of this compound as a chemical standard include:
-
Metabolite Identification: Serving as a reference compound for the unambiguous identification of this compound in complex biological samples using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantitative Analysis: Enabling the development of calibration curves for the precise quantification of this compound concentrations in tissues, cells, and biofluids. This is vital for understanding its biosynthesis, metabolism, and bioavailability.
-
In Vitro Bioassays: Acting as a positive control or reference compound in various bioassays, such as antioxidant activity assays (e.g., DPPH, ABTS), to evaluate its biological potency relative to other compounds.[5][6][7]
-
Stability Studies: Used as a benchmark to assess the stability of this compound in different formulations, under various storage conditions, and during experimental procedures.[4][8]
Experimental Protocols
Protocol for Quantification of this compound by HPLC-PDA
This protocol provides a general method for the quantification of this compound in a sample matrix. The specific parameters may require optimization based on the instrumentation and the nature of the sample.
2.1.1 Materials and Reagents
-
This compound certified standard
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Reagent-grade water
-
Sample containing this compound
-
0.45 µm PTFE syringe filters
2.1.2 Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent, such as methanol or a mixture of methanol and MTBE.
-
From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution with the mobile phase.
-
Store all standard solutions at -20°C in amber vials to protect from light.
2.1.3 Sample Preparation
The extraction procedure will vary depending on the sample matrix. A general procedure for a biological sample is provided below.
-
Homogenize a known amount of the sample in a suitable extraction solvent (e.g., acetone, methanol, or a mixture thereof).
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant and repeat the extraction of the pellet to ensure complete recovery.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.1.4 HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Methanol/Water (95:5, v/v) |
| Mobile Phase B | Methyl tert-butyl ether |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | Monitor at the λmax of this compound (likely around 470-490 nm, requires empirical determination) |
| Injection Volume | 20 µL |
2.1.5 Data Analysis
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol for Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging activity of this compound.
2.2.1 Materials and Reagents
-
This compound standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
2.2.2 Procedure
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well containing the sample.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
2.2.3 Data Analysis
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Simplified Carotenoid Biosynthesis Pathway
References
- 1. This compound | C40H50O4 | CID 6443726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Further Insights on the Carotenoid Profile of the Echinoderm Marthasterias glacialis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of drying, storage temperature and air exposure on astaxanthin stability from Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste [mdpi.com]
- 8. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7,8-Didehydroastaxanthin and its Analogue Astaxanthin in In-Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Note on 7,8-Didehydroastaxanthin: Extensive literature searches reveal a significant lack of specific in-vivo animal model data for this compound. This compound is primarily mentioned as an acetylenic analogue of astaxanthin, found in marine organisms like starfish[1]. Due to the limited availability of direct research on this compound, these application notes will focus on the closely related and extensively studied parent compound, Astaxanthin (ASX) . The data presented for astaxanthin may provide valuable insights for researchers interested in this compound due to their structural similarities.
Astaxanthin: Application Notes
Astaxanthin is a potent antioxidant carotenoid with significant anti-inflammatory, neuroprotective, anti-diabetic, and anti-cancer properties demonstrated in numerous in-vivo animal models[2][3]. Its unique molecular structure allows it to span cellular membranes, providing protection against oxidative stress in both aqueous and lipid environments[4][5].
Neuroprotective Applications
Astaxanthin has shown considerable promise in models of neurodegenerative diseases and acute brain injury. It readily crosses the blood-brain barrier, enabling it to exert its protective effects directly within the central nervous system[6]. Its neuroprotective mechanisms are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties[7][8].
Table 1: Summary of Astaxanthin's Neuroprotective Effects in Animal Models
| Animal Model | Disease/Injury Model | Astaxanthin Dosage | Duration | Key Findings & Efficacy | Reference |
| Mice | Repeated Cerebral Ischemia/Reperfusion | Intragastric administration | 28 days | Reduced malondialdehyde (MDA), increased glutathione (GSH) and superoxide dismutase (SOD) in pyramidal neurons. | [8] |
| Rats | Pilocarpine-Induced Status Epilepticus | Intraperitoneal injection, 25 mg/kg | 2 weeks (every other day) | Improved cognitive function, reduced hippocampal damage, decreased oxidative stress, and reduced neuronal apoptosis via the PI3K/Akt pathway. | [9] |
| Rats | Spontaneously Hypertensive Rats (SHR-SP) | 50 mg/kg, oral administration | 5 weeks | Delayed incidence of stroke and reduced blood pressure. | [10][11] |
| Mice | Ischemic Brain Injury | Pretreatment before ischemia | - | Significantly shortened the latency of escaping in the Morris water maze test. | [10][11] |
Anti-Diabetic and Metabolic Applications
Astaxanthin has been investigated for its beneficial effects on metabolic disorders, particularly type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and protect pancreatic β-cells from oxidative stress-induced damage[12][13].
Table 2: Summary of Astaxanthin's Anti-Diabetic Effects in Animal Models
| Animal Model | Disease/Injury Model | Astaxanthin Dosage | Duration | Key Findings & Efficacy | Reference |
| Rats | Streptozotocin (STZ)-Induced Diabetes | Diet containing 15-50 mg/kg ASX | 3 weeks | Significantly decreased blood glucose and total cholesterol; increased HDL-C. Increased expression of insulin sensitivity-related genes (adiponectin, adipoR1, adipoR2). | [12][14] |
| Mice | Gestational Diabetes Mellitus (GDM) | 10, 25, or 40 mg/kg, oral gavage | Gestation Day 0 to 21 | Reversed hyperglycemia, improved glucose and insulin tolerance, and reduced inflammatory markers (IL-1β, IL-6, TNF-α). | [15] |
| Mice | High-Fat Fructose Diet (HFFD) | 6 mg/kg/day | 45 days | Increased insulin sensitivity and decreased plasma glucose and insulin levels. | [2] |
Anti-Inflammatory Applications
The anti-inflammatory properties of astaxanthin are well-documented and are linked to its ability to suppress the expression of pro-inflammatory cytokines and modulate key inflammatory signaling pathways such as NF-κB[5][16].
Table 3: Summary of Astaxanthin's Anti-Inflammatory Effects in Animal Models
| Animal Model | Disease/Injury Model | Astaxanthin Dosage | Duration | Key Findings & Efficacy | Reference |
| Rats | Intestinal Ischemia/Reperfusion | 1 mg/kg and 10 mg/kg | Single dose | Significantly reduced MDA levels, catalase, and SOD activity. Reduced inflammatory cytokines TNF-α, IL-1, and IL-6, particularly at the higher dose. | [17] |
| Mice | Carrageenan-Induced Inflammation | - | - | Reduced thermal and mechanical allodynia, lipid peroxidation, and myeloperoxidase enzyme in the paw. | [7] |
| Rats | STZ-Induced Diabetic Rats | 0.01% or 0.05% in diet | - | Declined proportion of activated macrophages (MCP-1) and inflammatory factors such as IL-6 and TNF-α in the plasma. | [2] |
Anti-Cancer Applications
Astaxanthin has demonstrated anti-cancer effects in various animal models, attributed to its antioxidant, anti-proliferative, and apoptosis-inducing activities[18][19][20].
Table 4: Summary of Astaxanthin's Anti-Cancer Effects in Animal Models
| Animal Model | Cancer Model | Astaxanthin Dosage | Duration | Key Findings & Efficacy | Reference |
| Balb/c Mice | 4T1 Breast Cancer Cells | 100 and 200 mg/kg | - | Significant reduction in mitotic cell count of tumor tissues at 200 mg/kg. Elevated expression of Caspase 3 and Bax, and decreased Bcl-2 expression. | [21] |
| Rats | 1,2-Dimethylhydrazine (DMH)-Induced Colon Carcinogenesis | 15 mg/kg, oral administration | 16 weeks | Markedly reduced histological lesions, aberrant crypt foci (ACF) development, and reversed the decrease in antioxidant levels. | [22] |
| C57BL/6 Mice | H. pylori-Associated Gastric Carcinogenesis | - | - | Reduced oxidative stress, suppressed inflammatory cytokine IFN-γ, and oncogene expression (c-myc, cyclin D1). | [18] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats and Astaxanthin Administration
This protocol is based on studies investigating the anti-diabetic effects of astaxanthin in a streptozotocin-induced diabetic rat model[12][14].
1. Animal Model:
-
Species: Male Wistar rats.
-
Housing: Housed in a controlled environment (25°C ± 1°C, 40-70% humidity, 12-hour light-dark cycle) with ad libitum access to food and water[15].
2. Induction of Diabetes:
-
Feed rats a high-energy diet for 4 weeks to induce insulin resistance.
-
After 4 weeks, administer a single low dose of streptozotocin (STZ) (e.g., 40 mg/kg) via intraperitoneal injection to induce a diabetic model[14].
-
Confirm diabetes by measuring blood glucose levels; rats with levels above a certain threshold (e.g., >11.1 mmol/L) are considered diabetic.
3. Astaxanthin Preparation and Administration:
-
Prepare astaxanthin-containing diets at various concentrations (e.g., 15, 30, 50 mg/kg of feed)[14]. Astaxanthin can be sourced from microalgae like Haematococcus pluvialis.
-
Administer the astaxanthin-containing diet to the diabetic rats for a specified period (e.g., 3 weeks)[12].
4. Outcome Measures:
-
Monitor blood glucose, total cholesterol (TC), and high-density lipoprotein cholesterol (HDL-C) levels.
-
At the end of the study, sacrifice the animals and collect tissues (e.g., liver, adipose tissue) for gene expression analysis of insulin sensitivity markers (adiponectin, adipoR1, adipoR2) using RT-PCR[12].
Protocol 2: Assessment of Neuroprotective Effects in a Mouse Model of Cerebral Ischemia
This protocol is adapted from studies evaluating astaxanthin's neuroprotective properties[8][10][11].
1. Animal Model:
-
Species: Male ICR mice.
-
Housing: Standard laboratory conditions.
2. Induction of Cerebral Ischemia:
-
Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).
3. Astaxanthin Administration:
-
Administer astaxanthin via oral gavage or intraperitoneal injection at a specified dose (e.g., 100 mg/kg) at various time points relative to the ischemic event (e.g., 30 minutes after subarachnoid hemorrhage)[8].
4. Behavioral and Neurological Assessment:
-
Perform behavioral tests such as the Morris water maze to assess learning and memory[10][11].
-
Evaluate neurological deficits using a standardized scoring system.
5. Histological and Biochemical Analysis:
-
After the experimental period, perfuse the animals and collect brain tissue.
-
Measure infarct volume using TTC staining.
-
Assess neuronal apoptosis using TUNEL staining.
-
Measure markers of oxidative stress in brain homogenates, such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels[8].
Visualizations
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical and nutraceutical potential of natural bioactive pigment: astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The Neuroprotective Effect of Astaxanthin on Pilocarpine-Induced Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antihypertensive and Neuroprotective Effects of Astaxanthin in Experimental Animals [jstage.jst.go.jp]
- 11. Antihypertensive and neuroprotective effects of astaxanthin in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-diabetic effects of astaxanthin on an STZ-induced diabetic model in rats [jstage.jst.go.jp]
- 13. Impact of Astaxanthin on Diabetes Pathogenesis and Chronic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Astaxanthin on Inflammation and Insulin Resistance in a Mouse Model of Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Astaxanthin in cancer therapy and prevention (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyanotech.com [cyanotech.com]
- 20. Astaxanthin and Cancer: A Comprehensive Review of Research | International Journal of New Findings in Health and Educational Sciences (IJHES) [ijhespub.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Antioxidative and antiproliferative effects of astaxanthin during the initiation stages of 1,2-dimethyl hydrazine-induced experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of 7,8-Didehydroastaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydroastaxanthin, also known as asterinic acid, is a naturally occurring ketocarotenoid found in various marine organisms, most notably the starfish Asterias rubens.[1] Its structural similarity to astaxanthin, a potent antioxidant with numerous health benefits, suggests that this compound may also possess significant biological activities of interest to the pharmaceutical and nutraceutical industries. The introduction of a triple bond in the 7,8 position of the polyene chain distinguishes it from astaxanthin and may confer unique chemical and biological properties.
These application notes provide an overview of the current understanding and potential methodologies for the large-scale production of this compound. Due to the limited availability of specific large-scale production data for this particular carotenoid, the following protocols are based on established principles of carotenoid biosynthesis, chemical synthesis, and purification, with a focus on adapting these techniques for this compound.
Data Presentation
Currently, there is a notable absence of publicly available quantitative data specifically detailing the large-scale production yields of this compound. Research has primarily focused on the more abundant astaxanthin. The data available for related processes, such as astaxanthin production and general carotenoid extraction from marine sources, are presented below for comparative purposes.
Table 1: Comparative Production Yields of Astaxanthin from Various Sources
| Production Method | Organism/Source | Astaxanthin Yield | Scale | Reference |
| Fermentation | Phaffia rhodozyma (wild-type) | <50 mg/L | Lab | [2] |
| Fermentation | Phaffia rhodozyma (optimized) | 387.32 - 400.62 mg/L | 500 mL - 5 L | [2] |
| Fermentation | Corynebacterium glutamicum (engineered) | 0.4 ± 0.1 mg·L⁻¹·h⁻¹ | Shake Flask | |
| Extraction | Haematococcus pluvialis | Up to 5% of dry weight | Industrial |
Table 2: Carotenoid Composition of Starfish (Patiria pectinifera)
| Carotenoid | Percentage of Total Carotenoids | Reference |
| Astaxanthin | 56% | [3] |
| Zeaxanthin | 4% | [3] |
| Lutein | 6% | [3] |
| Unidentified Carotenoids | 34% | [3] |
Note: Data for this compound content in this species was not specified in the cited source.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Starfish
This protocol outlines a general method for the extraction and purification of carotenoids from starfish, which can be adapted to specifically isolate this compound.
1. Materials and Reagents:
-
Fresh or frozen starfish (Asterias rubens)
-
Acetone (ACS grade)
-
Petroleum ether or n-hexane (ACS grade)
-
Ethanol (96%)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60-120 mesh)
-
Mobile phase solvents for chromatography (e.g., hexane, acetone, ethanol mixtures)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
2. Extraction Procedure:
-
Homogenize fresh or thawed starfish tissue with acetone (1:5 w/v) in a blender until a uniform slurry is obtained.
-
Filter the slurry through a Buchner funnel to separate the extract from the solid residue.
-
Repeat the extraction of the residue with acetone until the filtrate is colorless.
-
Combine the acetone extracts and partition with an equal volume of petroleum ether in a separatory funnel.
-
Add a saturated NaCl solution to facilitate phase separation.
-
Collect the upper petroleum ether layer containing the carotenoids.
-
Wash the petroleum ether phase with distilled water to remove residual acetone.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator at a temperature not exceeding 40°C.
3. Chromatographic Purification:
-
Prepare a silica gel column packed in petroleum ether.
-
Load the concentrated extract onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with petroleum ether and gradually adding acetone or ethanol.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC.
-
Fractions containing this compound (identified by its characteristic absorption spectrum) should be pooled.
-
For high-purity isolation, further purification can be achieved using preparative HPLC with a suitable stationary phase (e.g., silica or C18) and mobile phase.
Protocol 2: Potential Biosynthetic Production in a Heterologous Host
This protocol describes a conceptual workflow for the potential biotechnological production of this compound by genetically engineering a suitable microbial host.
1. Gene Identification and Synthesis:
-
Identify the putative enzyme(s) responsible for the dehydrogenation of astaxanthin at the 7,8 position. This would likely involve genomic and transcriptomic analysis of Asterias rubens or other organisms known to produce this compound. The target enzyme could be a desaturase or a related oxidoreductase.
-
Once identified, synthesize the gene(s) with codon optimization for expression in the chosen host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
2. Host Strain Engineering:
-
Select a host strain that already produces high levels of the precursor, astaxanthin. This can be achieved by introducing the genes for β-carotene hydroxylase (crtZ) and β-carotene ketolase (crtW) into a β-carotene-producing strain.
-
Clone the synthesized desaturase gene into a suitable expression vector under the control of a strong, inducible promoter.
-
Transform the astaxanthin-producing host strain with the expression vector.
3. Fermentation and Induction:
-
Cultivate the engineered strain in a suitable fermentation medium optimized for carotenoid production.
-
At the appropriate cell density, induce the expression of the desaturase gene.
-
Continue the fermentation under optimized conditions (temperature, pH, aeration) to allow for the conversion of astaxanthin to this compound.
4. Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract the carotenoids using the method described in Protocol 1.
-
Analyze the extract by HPLC and mass spectrometry to confirm the production of this compound and quantify the yield.
Protocol 3: Conceptual Chemical Synthesis Route
This protocol outlines a conceptual approach for the chemical synthesis of this compound, likely involving a multi-step process.
1. Starting Materials:
-
A suitable C15 phosphonium salt and a C10 dialdehyde, which are common precursors in carotenoid synthesis. Modifications to these precursors would be necessary to introduce the alkyne functionality.
-
Alternatively, astaxanthin could be used as a starting material for a dehydrogenation reaction.
2. Key Reaction Steps (Conceptual):
-
Wittig Reaction: A common strategy in carotenoid synthesis is the Wittig reaction to form the polyene backbone. To introduce the triple bond, one of the precursors would need to contain an alkyne moiety.
-
Dehydrogenation of Astaxanthin: A more direct, though potentially challenging, approach would be the selective dehydrogenation of astaxanthin at the 7,8 position. This would require a specific catalyst and carefully controlled reaction conditions to avoid over-oxidation or side reactions. Potential reagents could include high-valent metal oxides or specific dehydrogenation catalysts.
3. Purification:
-
Purification of the synthesized this compound would involve column chromatography and recrystallization to obtain a product of high purity.
Visualizations
References
Application Notes and Protocols for 7,8-Didehydroastaxanthin in Lipid Peroxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydroastaxanthin is a carotenoid and an analog of the potent antioxidant astaxanthin.[1] While direct research on the antioxidant properties of this compound is limited, its structural similarity to astaxanthin suggests it may also possess significant capabilities in mitigating lipid peroxidation. Astaxanthin has been extensively studied and shown to be a powerful antioxidant, capable of quenching singlet oxygen and scavenging free radicals to inhibit lipid peroxidation.[2][3] These application notes provide a framework for utilizing this compound in lipid peroxidation assays, drawing upon the established knowledge of astaxanthin as a proxy.
Lipid peroxidation is a critical process in cellular injury, implicated in a variety of diseases and toxicological events. The assessment of compounds that can inhibit this process is a key area of research in drug development and cellular biology. The protocols outlined below describe common methods for inducing and measuring lipid peroxidation, wherein this compound can be evaluated for its protective effects.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the antioxidant potency of its close analog, astaxanthin, in various lipid peroxidation and antioxidant assays. These values can serve as a preliminary benchmark for designing experiments with this compound.
| Assay Type | Test System | Inducer | Efficacy of Astaxanthin | Reference |
| Lipid Peroxidation | Rat liver mitochondria | Fe²⁺ | More effective than α-tocopherol | --INVALID-LINK-- |
| Lipid Peroxidation | Human plasma | AAPH | Significant reduction in lipid hydroperoxides | --INVALID-LINK-- |
| Lipid Peroxidation | C2C12 cells | Palmitate | Significant reduction in lipid peroxidation | --INVALID-LINK-- |
| Radical Scavenging | DPPH Assay | DPPH radical | Potent scavenger | --INVALID-LINK-- |
| Singlet Oxygen Quenching | Chemical Assay | Singlet oxygen | Potent quencher | --INVALID-LINK-- |
Experimental Protocols
Two common methods for assessing lipid peroxidation are the Thiobarbituric Acid Reactive Substances (TBARS) assay and the BODIPY™ 581/591 C11 assay.
Protocol 1: TBARS Assay for Measuring Malondialdehyde (MDA)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[4][5][6]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Lipid peroxidation inducer (e.g., FeSO₄, H₂O₂, AAPH)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the biological sample and aliquot into microcentrifuge tubes.
-
Treatment: Add varying concentrations of this compound to the sample aliquots and incubate for a predetermined time. A vehicle control (solvent only) should be included.
-
Induction of Lipid Peroxidation: Add the lipid peroxidation inducer to all tubes except the negative control and incubate.
-
Precipitation: Stop the reaction by adding TCA solution to each tube to precipitate proteins. Centrifuge to pellet the precipitate.
-
Reaction with TBA: Transfer the supernatant to a new set of tubes and add TBA solution.
-
Incubation: Heat the tubes at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[6]
-
Measurement: Cool the tubes and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[6]
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.
Protocol 2: BODIPY™ 581/591 C11 Assay for Live-Cell Imaging of Lipid Peroxidation
This method uses the fluorescent probe BODIPY™ 581/591 C11, which shifts its fluorescence emission from red to green upon oxidation of lipids in cell membranes, allowing for ratiometric analysis.[7][8][9][10][11]
Materials:
-
Adherent or suspension cells
-
This compound stock solution
-
Lipid peroxidation inducer (e.g., cumene hydroperoxide, RSL3)
-
BODIPY™ 581/591 C11 stock solution (in DMSO)
-
Cell culture medium
-
Phosphate buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format for microscopy (e.g., glass-bottom dishes) or flow cytometry (e.g., multi-well plates).
-
Treatment: Treat the cells with desired concentrations of this compound for an appropriate duration.
-
Staining: Incubate the cells with 1-10 µM BODIPY™ 581/591 C11 in cell culture medium for 30-60 minutes at 37°C.[8]
-
Washing: Wash the cells twice with PBS or HBSS to remove excess probe.[7]
-
Induction of Lipid Peroxidation: Add the lipid peroxidation inducer in fresh medium or buffer and incubate.
-
Imaging/Analysis:
-
Microscopy: Capture images using filters for both the reduced (red fluorescence, ~591 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.[8]
-
Flow Cytometry: Harvest the cells and analyze the fluorescence in the green and red channels.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Visualizations
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 8. abpbio.com [abpbio.com]
- 9. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 10. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Identification of 7,8-Didehydroastaxanthin in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydroastaxanthin is a naturally occurring ketocarotenoid, an acetylenic analogue of astaxanthin found in various marine organisms, particularly echinoderms like starfish.[1] As a derivative of astaxanthin, a potent antioxidant with numerous documented health benefits, this compound is of significant interest for its potential biological activities and as a biomarker in marine ecosystems. The identification and quantification of this compound in complex biological matrices such as tissues from marine invertebrates, require robust and sensitive analytical methods.
These application notes provide detailed protocols for the extraction, identification, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and Mass Spectrometry (MS) detection.
Experimental Protocols
Sample Preparation and Extraction
The successful extraction of this compound from complex biological matrices is critical for accurate analysis. Carotenoids are susceptible to degradation by light, heat, and oxidation, therefore, all procedures should be performed in dimmed light and at low temperatures.
Materials:
-
Biological tissue (e.g., starfish arm tissue, sea urchin gonads)
-
Liquid nitrogen
-
Mortar and pestle
-
Homogenizer
-
Centrifuge
-
Solvents: Acetone, Methanol, Dichloromethane, Ethyl Acetate (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Homogenization: Immediately freeze the biological sample in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a homogenizer tube. Add a 3:1 (v/w) mixture of acetone and methanol. Homogenize the sample until a uniform suspension is achieved. To ensure complete extraction, this process can be repeated multiple times with fresh solvent until the tissue residue is colorless.[2]
-
Partitioning: Combine the solvent extracts and transfer to a separatory funnel. Add an equal volume of saturated NaCl solution to facilitate phase separation. Extract the carotenoids into an equal volume of a 1:1 mixture of ethyl acetate and dichloromethane. Repeat the extraction from the aqueous phase twice.
-
Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Filter the extract to remove the sodium sulfate. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase for analysis.
HPLC-UV-Vis Analysis
HPLC with UV-Vis detection is a standard method for the separation and quantification of carotenoids. The extended system of conjugated double bonds in this compound results in strong absorption in the visible range.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm). C30 columns are often preferred for resolving carotenoid isomers.
Chromatographic Conditions:
-
Mobile Phase A: Methanol:Acetonitrile:Water (81:14:5, v/v/v)
-
Mobile Phase B: Methylene chloride
-
Gradient: A linear gradient from 100% A to 50% A / 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: While the specific λmax for this compound is not widely reported, a wavelength of approximately 470-490 nm is recommended for detection, based on the spectral characteristics of astaxanthin and other similar carotenoids.[3][4] A PDA detector is highly recommended to obtain the full UV-Vis spectrum for peak identification.
Identification:
-
The primary identification is based on the retention time compared to a purified standard of this compound, if available.
-
In the absence of a standard, tentative identification can be made by comparing the UV-Vis spectrum of the peak of interest with published data for similar acetylenic carotenoids. The spectrum should exhibit the typical fine structure of a carotenoid.
HPLC-MS/MS Analysis for Confirmation
For unambiguous identification, especially in complex matrices, coupling HPLC with mass spectrometry is essential. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization technique for carotenoids.
Instrumentation:
-
LC-MS system with an APCI source and a triple quadrupole or ion trap mass analyzer.
MS Conditions:
-
Ionization Mode: Positive APCI
-
Nebulizer Gas (N2) Flow: 1.5 L/min
-
Drying Gas (N2) Flow: 15 L/min
-
Drying Gas Temperature: 350°C
-
Vaporizer Temperature: 400°C
-
Capillary Voltage: 4.5 kV
-
Scan Range: m/z 100-800
Identification:
-
Full Scan MS: The expected protonated molecule [M+H]+ for this compound (C40H50O4) is m/z 595.37.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent ion (m/z 595.37) will produce characteristic fragment ions. While specific fragmentation data for this compound is scarce, it is expected to show losses of water (-18 Da) and toluene (-92 Da) from the polyene chain, similar to astaxanthin. The presence of the triple bond may lead to unique fragmentation patterns that would require further investigation and comparison with standards.
Quantitative Data
The following table summarizes expected and typical performance data for the analysis of astaxanthin and its derivatives. It is important to note that these values should be experimentally determined for this compound as part of method validation.
| Parameter | Expected Value/Range | Notes |
| Retention Time (RT) | 10 - 20 min | Highly dependent on the specific HPLC conditions (column, mobile phase, gradient). Should be determined with a standard. |
| UV-Vis λmax | ~470 - 490 nm | The exact maximum absorption wavelength may vary slightly depending on the solvent. |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | Based on typical sensitivities for carotenoids using HPLC-UV-Vis. |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | Typically 3x the LOD. |
| Linear Range | 0.5 - 20 µg/mL | Should be established by running a calibration curve with at least 5 concentration points. |
| Recovery | 85 - 105% | To be determined by spiking a blank matrix with a known amount of standard. |
| Precision (%RSD) | < 10% | Assessed by repeated injections of the same sample. |
Visualizations
Experimental Workflow
Caption: Workflow for the identification of this compound.
Proposed Antioxidant Signaling Pathway
This compound, as a close analog of astaxanthin, is proposed to exert its antioxidant effects through the modulation of key signaling pathways such as the Nrf2 and MAPK pathways. Astaxanthin has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response, and to modulate MAPK signaling, which is involved in cellular stress responses.[5][6][7][8][9][10][11]
Caption: Proposed antioxidant signaling pathway of this compound.
Stability and Storage
Carotenoids are sensitive to light, oxygen, and heat.[5] To ensure the integrity of the samples and extracts:
-
Samples: Store biological samples at -80°C until extraction.
-
Extracts: Store reconstituted extracts in amber vials at -20°C or lower and analyze them as soon as possible.
-
Working Environment: Use amber glassware and minimize exposure to light throughout the experimental procedure.
Conclusion
The methods outlined in these application notes provide a comprehensive framework for the identification and quantification of this compound in complex biological matrices. The combination of HPLC with UV-Vis and MS/MS detection offers a high degree of selectivity and sensitivity. While the provided protocols are based on established methods for similar carotenoids, it is imperative to perform a full method validation for this compound to ensure accurate and reliable results. Further research into the specific biological activities and signaling pathways of this compound is warranted to fully understand its potential applications.
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iopan.gda.pl [iopan.gda.pl]
- 3. researchgate.net [researchgate.net]
- 4. docbrown.info [docbrown.info]
- 5. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin suppresses lipopolysaccharide‑induced myocardial injury by regulating MAPK and PI3K/AKT/mTOR/GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the yield of 7,8-Didehydroastaxanthin synthesis
This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the yield of 7,8-Didehydroastaxanthin synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols based on established methodologies for carotenoid synthesis, and quantitative data to inform experimental design.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions to enhance yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of C15-Wittig Salt | Incomplete reaction of the C15 precursor with triphenylphosphine. Decomposition of the phosphonium salt during formation or isolation. | Ensure anhydrous reaction conditions. Use a slight excess of triphenylphosphine. Optimize reaction temperature and time to avoid degradation. Isolate the Wittig salt carefully under an inert atmosphere. |
| Low Yield in Wittig Reaction | Poor reactivity of the ylide. Steric hindrance. Competing side reactions (e.g., self-condensation of the dialdehyde). Inappropriate solvent. | Use a strong, non-nucleophilic base to generate the ylide (e.g., n-butyllithium, sodium methoxide). Add the ylide solution slowly to the C10-dialdehyde at low temperature to control the reaction rate. Choose a solvent in which the reactants are soluble but the product has limited solubility to drive the reaction forward.[1] Ensure the absence of water to prevent hydrolysis of the phosphonium salt.[1] |
| Formation of Geometric Isomers (cis/trans) | Non-stereoselective nature of the Wittig reaction under certain conditions. | Use a stabilized ylide to favor the formation of the (E)-isomer. Employ reaction conditions known to promote (E)-isomer formation (e.g., non-polar solvents, absence of lithium salts). Isomerize the final product mixture to the desired all-trans isomer, for example, by heating in a suitable solvent.[2] |
| Presence of Oxidation Byproducts | Sensitivity of the polyene chain to oxidation. | Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Add antioxidants (e.g., BHT) to the reaction mixture and during workup. |
| Difficult Purification of Final Product | Presence of triphenylphosphine oxide. Formation of closely related carotenoid impurities. | Remove triphenylphosphine oxide by crystallization from a suitable solvent system where its solubility differs significantly from the product. Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system for purification. Multiple chromatographic steps may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the C15-acetylenic end group?
A common precursor for the synthesis of the C15 end group of various carotenoids is β-ionone.[3] For an acetylenic analogue, a synthetic route would likely involve the modification of β-ionone or a related cyclic ketone to introduce the alkyne functionality.
Q2: Which type of reaction is typically used to construct the C40 backbone of carotenoids?
The Wittig reaction is a cornerstone in carotenoid synthesis for forming the carbon-carbon double bonds that make up the polyene chain.[1][4] This reaction involves the coupling of a phosphonium ylide (derived from a phosphonium salt) with an aldehyde or ketone. For symmetrical carotenoids, a common strategy is a double Wittig reaction of two equivalents of a C15-Wittig salt with a C10-dialdehyde.[2]
Q3: How can I monitor the progress of the Wittig reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (C15-Wittig salt and C10-dialdehyde) and the appearance of the colored carotenoid product spot can be observed. UV-Vis spectroscopy can also be used to detect the formation of the conjugated polyene system of the final product.
Q4: What are the critical parameters to control for a successful Wittig reaction?
The critical parameters include:
-
Anhydrous conditions: To prevent hydrolysis of the ylide and phosphonium salt.
-
Strong base: For the complete deprotonation of the phosphonium salt to form the ylide.
-
Temperature: Low temperatures are often required to control the reaction and minimize side reactions.
-
Solvent: The choice of solvent can influence the stereoselectivity (E/Z isomer ratio) of the resulting double bonds.[1]
Q5: What is the best way to store this compound?
Due to its sensitivity to light, heat, and oxygen, this compound should be stored as a solid in a sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (preferably -20°C or lower).
Experimental Protocols
1. Synthesis of the C15-Acetylenic Phosphonium Salt (Hypothetical)
This multi-step synthesis would likely start from a protected 3-hydroxy-4-keto-β-ionone derivative. The introduction of the acetylenic bond at the 7,8-position could be achieved through a series of reactions involving halogenation and elimination, or other established methods for alkyne synthesis. The final step in this sequence would be the reaction of the C15-acetylenic precursor with triphenylphosphine to form the corresponding phosphonium salt.
2. Wittig Condensation to form the C40 Backbone
-
Materials: C15-acetylenic phosphonium salt, C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial), strong base (e.g., sodium methoxide), and an anhydrous solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the C15-acetylenic phosphonium salt in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the base dropwise to the solution to generate the ylide. The solution should develop a characteristic color.
-
In a separate flask, dissolve the C10-dialdehyde in the same anhydrous solvent under an inert atmosphere.
-
Slowly add the ylide solution to the C10-dialdehyde solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
3. Purification of this compound
-
Materials: Crude product, silica gel, and a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen solvent system, starting with a non-polar eluent and gradually increasing the polarity.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Quantitative Data Summary
The following table presents hypothetical target values for key reaction parameters. Actual values will need to be determined empirically.
| Parameter | Synthesis of C15-Wittig Salt | Wittig Reaction | Purification |
| Molar Ratio (Key Reagent:Substrate) | 1.1 : 1 (Triphenylphosphine : C15 precursor) | 2.1 : 1 (C15-Wittig Salt : C10-dialdehyde) | N/A |
| Temperature (°C) | 60 - 80 | -10 to 25 | Room Temperature |
| Reaction Time (hours) | 12 - 24 | 4 - 8 | N/A |
| Typical Yield (%) | 70 - 85 | 40 - 60 | 80 - 95 (from crude) |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Addressing stability and degradation issues of 7,8-Didehydroastaxanthin in various solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and degradation issues of 7,8-Didehydroastaxanthin (DDA) in various solvents. Given the limited direct research on DDA stability, much of the information is extrapolated from studies on the closely related and well-documented compound, astaxanthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDA) and how does it differ from astaxanthin?
A1: this compound is a structural analogue of astaxanthin, a xanthophyll carotenoid known for its potent antioxidant properties. The key structural difference is the presence of a triple bond (acetylene group) in the polyene chain of DDA, which can influence its chemical and physical properties, including its stability. Like astaxanthin, DDA is a lipophilic molecule.
Q2: What are the primary factors that cause the degradation of DDA in solution?
A2: Based on the behavior of astaxanthin and other carotenoids, the primary factors leading to the degradation of DDA are:
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.[1]
-
Heat: Elevated temperatures accelerate the rate of degradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene chain.
-
Solvent Polarity and Purity: The choice of solvent and the presence of impurities, such as peroxides, can significantly impact stability.
-
pH: Extreme pH conditions, particularly acidic environments, can promote degradation.[2]
Q3: Which solvents are recommended for dissolving and storing DDA?
A3: For dissolving DDA, it is best to use high-purity, peroxide-free organic solvents. Chlorinated solvents like dichloromethane and chloroform generally offer good solubility for carotenoids. Acetone is also a commonly used solvent.[1] For short-term storage, solutions should be kept in the dark at low temperatures. For long-term storage, it is advisable to store DDA as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
Q4: How can I monitor the degradation of DDA in my experiments?
A4: The degradation of DDA can be monitored using the following analytical techniques:
-
UV-Vis Spectrophotometry: A decrease in the absorbance at the characteristic wavelength maximum (λmax) of DDA indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is the preferred method. It allows for the separation of DDA from its degradation products and isomers, providing a more accurate quantification of its concentration over time.
Q5: Are there any general tips for handling DDA to minimize degradation?
A5: Yes, follow these best practices:
-
Work in a dimly lit environment or use amber-colored glassware to protect the compound from light.
-
Use freshly opened, high-purity solvents.
-
Degas solvents to remove dissolved oxygen.
-
Prepare solutions fresh for each experiment whenever possible.
-
If solutions need to be stored, flush the headspace of the vial with an inert gas before sealing and store at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color fading of DDA solution | Photodegradation due to light exposure. | Work under subdued lighting. Use amber vials or wrap containers in aluminum foil. |
| Oxidation due to the presence of oxygen. | Use deoxygenated solvents. Purge solutions and storage vials with an inert gas (argon or nitrogen). | |
| Thermal degradation from elevated temperatures. | Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid heating solutions unless necessary for the experiment. | |
| Inconsistent results in stability studies | Solvent impurities (e.g., peroxides). | Use high-purity, HPLC-grade solvents. Test for peroxides in older solvent bottles. |
| Inaccurate initial concentration measurement. | Prepare stock solutions carefully and determine the initial concentration accurately using UV-Vis spectrophotometry and the molar extinction coefficient of DDA. | |
| Cross-contamination. | Use clean glassware and equipment for each experiment. | |
| Appearance of unexpected peaks in HPLC chromatogram | Isomerization of DDA. | This is a common degradation pathway for carotenoids. Document the appearance of new peaks and their retention times. If possible, identify the isomers using mass spectrometry. |
| Formation of oxidation products. | The presence of oxygen will lead to various oxidation products. Implement the recommendations to prevent oxidation. |
Quantitative Data on Stability
Direct quantitative data on the stability of this compound in various solvents is scarce in the published literature. However, we can infer its likely stability based on studies of astaxanthin. The following table summarizes the qualitative stability of astaxanthin in different solvent types and provides general guidance for DDA.
| Solvent Type | Polarity | Qualitative Stability of Astaxanthin (and likely DDA) | Notes |
| Halogenated (e.g., Dichloromethane, Chloroform) | Nonpolar | Good initial solubility, but long-term stability can be an issue due to potential for radical reactions. | Ensure high purity and absence of acidic impurities. |
| Ketones (e.g., Acetone) | Polar aprotic | Commonly used for extraction and analysis. Moderate stability. | Prone to peroxide formation over time. Use freshly opened bottles.[1] |
| Alcohols (e.g., Ethanol, Methanol) | Polar protic | Lower solubility for non-esterified carotenoids. Stability can be affected by solvent acidity. | Can be used in mixed solvent systems to modulate polarity. |
| Ethers (e.g., Tetrahydrofuran - THF) | Nonpolar | Good solvating power. | Prone to peroxide formation. Must be handled with care. |
| Hydrocarbons (e.g., Hexane, Toluene) | Nonpolar | Good for nonpolar carotenoids. | Use in combination with more polar solvents for better solubility of xanthophylls. |
| Ionic Liquids | Variable | Emerging as "green solvents" with potential for enhanced stability. | Stability is highly dependent on the specific ionic liquid composition. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Solvent
This protocol outlines a general method for determining the stability of DDA in a specific solvent under defined conditions (e.g., temperature and light).
-
Preparation of DDA Stock Solution:
-
Accurately weigh a small amount of crystalline DDA.
-
Dissolve it in a known volume of the chosen high-purity solvent to create a concentrated stock solution.
-
Determine the exact concentration of the stock solution using a UV-Vis spectrophotometer and the molar extinction coefficient of DDA in that solvent.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to a working concentration suitable for analysis (e.g., an absorbance of ~1.0 at λmax).
-
-
Experimental Setup:
-
Aliquot the working solution into several amber glass vials.
-
For studies involving the effect of oxygen, some vials can be purged with an inert gas (e.g., nitrogen or argon) before sealing, while others are sealed with air in the headspace.
-
Place the vials in the desired storage conditions (e.g., a constant temperature incubator, a light-controlled chamber).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Analyze the concentration of DDA remaining in the solution using HPLC-PDA.
-
Monitor the decrease in the area of the DDA peak and the appearance of any new peaks corresponding to degradation products or isomers.
-
-
Data Analysis:
-
Plot the concentration of DDA as a function of time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate rate equations. The degradation of astaxanthin has been reported to follow first-order kinetics in some cases.[3]
-
Calculate the half-life (t½) of DDA under each experimental condition.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing DDA stability.
References
Identification of 7,8-Didehydroastaxanthin degradation byproducts
Disclaimer: Direct experimental data on the degradation byproducts of 7,8-didehydroastaxanthin is limited in current scientific literature. The following information is substantially based on studies of the closely related and well-characterized molecule, astaxanthin. Due to the structural similarities, it is hypothesized that this compound may undergo similar degradation pathways. Researchers should interpret these findings with caution and consider them as a preliminary guide for their investigations.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation byproducts of this compound?
While specific byproducts for this compound have not been extensively documented, based on studies of astaxanthin, the primary degradation products are likely to be various apo-astaxanthinals and apo-astaxanthinones.[1][2][3][4] These are formed by the oxidative cleavage of the polyene chain. Under auto-oxidation conditions (exposure to atmospheric oxygen, elevated temperature, and darkness), a series of these cleavage products have been identified for astaxanthin.[2][3]
Q2: What environmental factors can cause the degradation of this compound?
Similar to astaxanthin, this compound is susceptible to degradation from exposure to heat, light, and oxygen.[1][5][6][7] The presence of all three factors, particularly in combination, can significantly accelerate degradation.[6] The pH of the solution can also influence its stability, with greater stability generally observed at lower pH values.[8][9]
Q3: How can I monitor the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and reliable method for monitoring the degradation of carotenoids like astaxanthin.[1][10][11] This technique allows for the separation and quantification of the parent compound and its various isomers and degradation products.[11] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the definitive identification of the degradation byproducts by providing molecular weight and fragmentation data.[12][13]
Q4: What are the typical kinetics of astaxanthin degradation?
The degradation of astaxanthin has been reported to follow different kinetic models, including zero-order, first-order, and second-order kinetics, depending on the conditions.[1][5][14] Several studies have found that first-order kinetics can describe the degradation of astaxanthin in various matrices, while others have reported a better fit with a second-order model.[1][5] The rate of degradation is influenced by factors such as temperature, light intensity, and the presence of oxygen.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of color in the this compound sample. | Exposure to light, heat, or oxygen. | Store samples in the dark, at low temperatures (e.g., -20°C or below), and under an inert atmosphere (e.g., nitrogen or argon).[15] Use amber vials or wrap containers in aluminum foil to protect from light. |
| Unexpected peaks appearing in HPLC chromatogram. | Formation of degradation byproducts or isomers. | Use LC-MS to identify the molecular weights of the new peaks and compare them with known degradation products of astaxanthin. Analyze fresh samples alongside aged or stressed samples to track the appearance of these new peaks. |
| Poor recovery of this compound during extraction. | Degradation during the extraction process. | Minimize exposure to light and heat during extraction. Work quickly and on ice where possible. Use antioxidants in the extraction solvent if compatible with your downstream analysis. |
| Inconsistent quantification results. | Isomerization of this compound. | Ensure your HPLC method can separate the all-trans and cis-isomers. Quantify each isomer separately or perform a saponification step to convert esters to the free form for a total astaxanthin measurement, though this can also cause some degradation.[10][16] |
Quantitative Data Summary
Table 1: Identified Auto-oxidation Products of Astaxanthin
This table is based on the auto-oxidation of astaxanthin at 55°C in the dark for 35 days and serves as a reference for potential degradation products of this compound.
| Product Number | Compound Name |
| 1 | 7-apoastaxanthinal |
| 2 | 9-apoastaxanthinone |
| 3 | 11-apoastaxanthinal |
| 4 | 13-apoastaxanthinone |
| 5 | 15-apoastaxanthinal |
| 6 | 14'-apoastaxanthinal |
| 7 | 12'-apoastaxanthinal |
| 8 | 10'-apoastaxanthinal |
| 9 | 8'-apoastaxanthinal |
Source: Adapted from Etoh et al., 2012.[2][3]
Table 2: Astaxanthin Degradation Under Different Storage Conditions
| Condition | Degradation after 5 days (%) |
| Room Temperature with Light | 23.59 |
| Room Temperature in Dark | 20.77 |
| 4°C in Dark | 19.59 |
Source: Adapted from Dewati et al., 2022.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Astaxanthin (as a proxy for this compound)
Objective: To induce and identify degradation products of astaxanthin under controlled stress conditions.
Materials:
-
Astaxanthin standard
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA detector
-
LC-MS system
Methodology:
-
Acidic Degradation: Dissolve astaxanthin in methanol and add 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH and analyze by HPLC and LC-MS.
-
Alkaline Degradation: Dissolve astaxanthin in methanol and add 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl and analyze by HPLC and LC-MS.[10][16]
-
Oxidative Degradation: Dissolve astaxanthin in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Analyze by HPLC and LC-MS.
-
Thermal Degradation: Dissolve astaxanthin in methanol in a sealed vial under nitrogen. Incubate at 80°C for 24 hours. Analyze by HPLC and LC-MS.
-
Photodegradation: Dissolve astaxanthin in methanol and expose to a UV lamp (e.g., 254 nm or 365 nm) or a high-intensity visible light source at room temperature for a defined period. Analyze by HPLC and LC-MS at various time points.[1]
Protocol 2: HPLC Analysis of Astaxanthin and its Degradation Products
Objective: To separate and quantify astaxanthin and its degradation byproducts.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Photodiode Array (PDA) detector
Mobile Phase:
-
A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used. A typical starting condition could be Methanol:MTBE:Water (81:15:4, v/v/v) changing to a higher concentration of MTBE over the run.
Procedure:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the PDA detector to scan from 250 to 600 nm, with a specific wavelength for quantification (e.g., 474 nm for astaxanthin).
-
Inject the sample and run the gradient program.
-
Identify peaks based on retention time and UV-Vis spectra compared to a standard. Quantify using a calibration curve.
Visualizations
Caption: Inferred degradation pathway of this compound under stress conditions.
Caption: General experimental workflow for analyzing degradation byproducts.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Auto-Oxidation Products of Astaxanthin [jstage.jst.go.jp]
- 3. Auto-oxidation products of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and pH-Dependent Mechanism of Astaxanthin-Loaded Nanoemulsions Stabilized by Almond Protein Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. Characterization of astaxanthin esters in Haematococcus pluvialis by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting common issues in 7,8-Didehydroastaxanthin extraction protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-didehydroastaxanthin extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, a xanthophyll carotenoid found in various marine organisms. Due to its extended system of conjugated double bonds, this compound is highly susceptible to degradation.[1][2]
Question 1: Why is my this compound yield consistently low?
Answer: Low yields can stem from several factors throughout the extraction process. Here are the most common culprits and their solutions:
-
Inadequate Cell Lysis: The robust cell walls of microorganisms or the complex matrix of animal tissues can prevent efficient release of intracellular pigments.
-
Solution: Employ appropriate cell disruption techniques. For microalgae like Haematococcus pluvialis, mechanical methods such as bead milling or high-pressure homogenization are effective. For tissues, thorough homogenization is crucial. The use of enzymes to break down cell walls can also improve yields.
-
-
Poor Solvent Selection: The choice of solvent is critical for maximizing solubility and extraction efficiency.
-
Solution: A combination of polar and non-polar solvents is often most effective. For instance, a mixture of acetone and methanol can be a good starting point. The polarity of the solvent system should be optimized for your specific source material.[3][4] It is important to note that while extensive data exists for astaxanthin, specific solvent efficiency data for this compound is limited.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at an optimal temperature to efficiently draw out the compound.
-
Solution: Optimize extraction time and temperature. However, be aware that prolonged exposure to high temperatures can lead to degradation of this compound.[5]
-
Question 2: My extract is showing signs of degradation (e.g., color change from deep red to yellowish). What is causing this and how can I prevent it?
Answer: Degradation of this compound, indicated by a color shift, is a common problem due to its chemical instability. The primary causes are oxidation, light, and heat.
-
Oxidation: The long chain of conjugated double bonds in this compound makes it highly susceptible to oxidation.
-
Solution:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use degassed solvents.
-
Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your extraction solvents.
-
-
-
Light Exposure: Carotenoids are sensitive to light, which can induce isomerization and degradation.[6]
-
Solution:
-
Protect your samples from light at all stages of the extraction and purification process by using amber glassware or wrapping containers in aluminum foil.
-
Work in a dimly lit area.
-
-
-
Heat: High temperatures accelerate the rate of degradation.
-
Solution:
-
Use low temperatures for extraction whenever possible.
-
Avoid prolonged heating.
-
When solvent evaporation is necessary, use a rotary evaporator under reduced pressure to keep the temperature low.
-
-
Question 3: I am having difficulty separating this compound from other carotenoids in my extract. What chromatographic techniques are most effective?
Answer: The separation of closely related carotenoids can be challenging. High-performance liquid chromatography (HPLC) is the most common and effective method.
-
Column Selection: The choice of stationary phase is critical for achieving good separation.
-
Mobile Phase Optimization: The composition of the mobile phase will significantly impact the separation.
-
Solution: A gradient elution using a mixture of solvents with different polarities is typically required. Common mobile phases include mixtures of methanol, acetonitrile, water, and dichloromethane.[3] It is essential to optimize the gradient profile for your specific mixture of carotenoids.
-
Question 4: How can I confirm the identity and purity of my extracted this compound?
Answer: A combination of spectroscopic and chromatographic techniques is necessary to confirm the identity and assess the purity of your compound.
-
Identification:
-
UV-Vis Spectroscopy: this compound will have a characteristic absorption spectrum with specific maxima (λmax). These can be compared to literature values.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which can be used to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is the definitive method for structure elucidation.
-
-
Purity Assessment:
-
HPLC: A pure sample should show a single, sharp peak under optimized chromatographic conditions. The presence of multiple peaks indicates impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the difference between astaxanthin and this compound? A: this compound is an acetylenic analogue of astaxanthin, meaning it contains a triple bond in the 7,8 position of one of the β-ionone rings. This structural difference can affect its chemical properties, including its stability and spectroscopic characteristics.
Q: From what natural sources can I extract this compound? A: this compound has been reported in marine animals, particularly starfish of the Asterias genus, where it was historically known as "asterinic acid".[8]
Q: What are the storage recommendations for purified this compound? A: To minimize degradation, purified this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20°C or preferably -80°C). It is often stored as a solution in a suitable organic solvent containing an antioxidant.
Data Presentation
Table 1: Solvent Properties for Carotenoid Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Acetone | 5.1 | 56 | Good for initial extraction, often used in combination with other solvents. |
| Methanol | 5.1 | 65 | Polar solvent, effective for breaking cell membranes. |
| Ethanol | 4.3 | 78 | A less toxic alternative to methanol. |
| Hexane | 0.1 | 69 | Non-polar solvent, useful for partitioning. |
| Dichloromethane | 3.1 | 40 | Good solubility for carotenoids, but use with caution due to toxicity. |
Note: This table provides general properties of solvents commonly used for carotenoid extraction. The optimal solvent system for this compound may vary depending on the source material and should be empirically determined.
Table 2: Comparison of Astaxanthin Extraction Efficiencies with Different Methods (Model for this compound)
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Reported Astaxanthin Yield | Reference |
| Maceration | Acetone | 25 | 24 h | Variable | [4] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 40 | 30 min | ~85% | [5] |
| Supercritical Fluid Extraction (SFE) | CO₂ with ethanol co-solvent | 60 | 2 h | >90% | - |
Disclaimer: The data in this table is for astaxanthin and is intended to provide a comparative baseline. Specific yields for this compound may differ and require optimization.
Experimental Protocols
Protocol: Extraction and Purification of this compound from Marine Tissue
1. Sample Preparation:
- Obtain fresh or flash-frozen marine tissue (e.g., starfish).
- Homogenize the tissue thoroughly in a blender with a chilled solvent mixture of acetone:methanol (7:3 v/v) containing 0.1% BHT. Perform this step on ice and under dim light.
2. Extraction:
- Transfer the homogenate to a light-protected container and stir at 4°C for at least 4 hours.
- Centrifuge the mixture to pellet the tissue debris.
- Collect the supernatant containing the carotenoid extract.
- Repeat the extraction process on the pellet with fresh solvent until the pellet is colorless.
3. Partitioning:
- Combine the supernatants and add an equal volume of hexane and a 10% aqueous NaCl solution in a separatory funnel.
- Shake gently to partition the carotenoids into the hexane layer.
- Discard the lower aqueous/acetone layer.
- Wash the hexane layer with distilled water to remove residual polar solvents.
4. Drying and Concentration:
- Dry the hexane extract over anhydrous sodium sulfate.
- Filter to remove the sodium sulfate.
- Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
5. Purification by HPLC:
- Redissolve the concentrated extract in a suitable mobile phase.
- Inject the sample onto a C30 reversed-phase HPLC column.
- Use a gradient elution system, for example, starting with methanol:acetonitrile:water and gradually increasing the proportion of a less polar solvent like dichloromethane.
- Monitor the elution profile using a photodiode array (PDA) detector at the λmax of this compound.
- Collect the fraction corresponding to the this compound peak.
6. Verification:
- Confirm the identity and purity of the collected fraction using UV-Vis spectroscopy, MS, and NMR.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for common issues in this compound extraction.
References
- 1. Chromatographic separation of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Analysis of major carotenoids and fatty acid composition of freshwater microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3065567A1 - Process for the purification of astaxanthin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of HPLC-DAD for the accurate separation and quantification of 7,8-Didehydroastaxanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate separation and quantification of 7,8-Didehydroastaxanthin using HPLC-DAD. Given the structural similarity to astaxanthin, many of the principles for carotenoid analysis apply, but specific optimization is often necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-DAD analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH or composition.- Sample solvent effects. | - Add a competitor to the mobile phase, such as triethylamine (0.05-0.1%), to mask active sites on the silica backbone.[1]- Reduce the sample concentration or injection volume.[2]- Ensure the sample is dissolved in a solvent weaker than or similar in composition to the initial mobile phase.- Consider a C30 column, which is known to provide better selectivity for carotenoid isomers and can improve peak shape.[3][4] |
| Low Resolution / Co-elution with other Isomers | - Inadequate stationary phase selectivity.- Mobile phase is too strong or too weak.- Inefficient column (old or contaminated).- Isomerization during analysis. | - Switch to a C30 reversed-phase column, which offers enhanced shape selectivity for carotenoid isomers.[3][4]- Optimize the mobile phase gradient. A shallow gradient often improves the separation of closely related isomers.[5]- Experiment with different organic modifiers in the mobile phase, such as methyl tert-butyl ether (MTBE) or dichloromethane, which can alter selectivity.[6][7]- Ensure the column is properly washed and regenerated. If the problem persists, replace the column.- Keep the autosampler temperature low (e.g., 4°C) to minimize on-instrument degradation or isomerization.[2] |
| Poor Reproducibility (Shifting Retention Times) | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation or contamination.- Insufficient column equilibration time. | - Prepare fresh mobile phase daily and degas thoroughly.[2]- Use a column oven to maintain a consistent temperature (e.g., 30-35°C).[2]- Implement a robust column washing protocol between runs.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. |
| Low Signal Intensity / Poor Sensitivity | - On-column degradation of the analyte.- Incorrect detection wavelength.- Low concentration of the analyte in the sample.- High background noise. | - this compound is susceptible to degradation from light, heat, and acid. Protect samples from light using amber vials and work under dim lighting.[4]- Confirm the UV-Vis absorption maximum for this compound in your mobile phase and set the DAD detector accordingly. The optimal wavelength is likely to be slightly different from astaxanthin's (around 470-480 nm).[6][8]- Concentrate the sample or increase the injection volume (be mindful of potential peak distortion).- Use high-purity HPLC-grade solvents and additives to minimize baseline noise.[2] |
| Baseline Drift or Noise | - Contaminated mobile phase or HPLC system.- Air bubbles in the detector or pump.- Detector lamp nearing the end of its life.- Mobile phase components precipitating. | - Filter all mobile phases through a 0.22 or 0.45 µm filter.[2]- Degas the mobile phase thoroughly using sonication or an inline degasser.- Purge the pump and detector to remove air bubbles.- Check the detector lamp's usage hours and replace if necessary.- Ensure buffer components are soluble in all proportions of the mobile phase gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound from other astaxanthin isomers?
A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers, including geometric and structural isomers like this compound.[3][4] The polymeric C30 stationary phase provides enhanced shape selectivity compared to standard C18 columns, which is crucial for resolving structurally similar carotenoids.[4]
Q2: How can I prevent the degradation of this compound during sample preparation and analysis?
Carotenoids are generally sensitive to light, heat, oxygen, and acids.[4] To minimize degradation:
-
Light: Work under dim or yellow light. Use amber glass vials for samples and standards.
-
Heat: Store samples at low temperatures (-20°C or -80°C) and use a cooled autosampler (4°C).
-
Oxygen: Minimize sample exposure to air. Consider flushing vials with nitrogen or argon before sealing. Adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent can also help.
-
Acids: Avoid acidic conditions during extraction and sample preparation unless required for a specific protocol, as acids can cause isomerization or degradation.[4]
Q3: What is a good starting mobile phase for method development?
A common starting point for carotenoid separation is a gradient elution using a C18 or C30 column with a binary or ternary solvent system. For example:
-
Mobile Phase A: Methanol/Water/Acetonitrile mixture.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) or Dichloromethane.
A typical gradient might start with a higher polarity (e.g., 95% A) and gradually increase the proportion of the less polar solvent (B) to elute the more hydrophobic carotenoids.[9] A study on astaxanthin and its precursors utilized a mobile phase of methanol/water/acetonitrile/dichloromethane (70:4:13:13, v/v/v/v) on a C18 column.[6]
Q4: What is the optimal detection wavelength for this compound?
The optimal detection wavelength should correspond to the absorbance maximum (λmax) of this compound. While astaxanthin's λmax is typically around 470-480 nm, the additional conjugated double bond in this compound may cause a slight shift.[6][8] It is recommended to run a UV-Vis spectrum of a purified standard in the mobile phase to determine the precise λmax for quantification.
Q5: How do I accurately quantify this compound if I don't have a certified reference standard?
Accurate quantification without a specific standard is challenging. However, if a standard is unavailable, semi-quantification can be performed by using the calibration curve of a closely related compound, such as all-trans-astaxanthin. It is crucial to state that the quantification is relative to astaxanthin, as the extinction coefficients of the two compounds are likely different. For the most accurate results, isolating a small amount of this compound and determining its purity and concentration via other methods (e.g., UV-Vis spectrophotometry with a published extinction coefficient) is necessary to create a proper calibration curve.
Quantitative Data Summary
The following tables provide typical performance characteristics for HPLC-DAD methods developed for astaxanthin analysis. These can be used as a benchmark when developing a method for this compound.
Table 1: Linearity and Detection Limits for Astaxanthin Quantification
| Parameter | Value Range | Reference |
| Linearity Range (µg/mL) | 0.39 - 50.0 | [10] |
| Correlation Coefficient (R²) | > 0.999 | |
| Limit of Detection (LOD) (µg/mL) | 0.001 - 0.06 | [1][11] |
| Limit of Quantification (LOQ) (µg/mL) | 0.003 - 0.25 | [1][10][11] |
Table 2: Precision and Accuracy for Astaxanthin Quantification
| Parameter | Value Range | Reference |
| Intra-day Precision (%RSD) | < 3% | [10] |
| Inter-day Precision (%RSD) | < 5% | |
| Accuracy (Recovery %) | 99% | [10] |
Experimental Protocols
General Protocol for HPLC-DAD Method Development
This protocol provides a starting point for developing a robust method for this compound.
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of this compound (if available) or the sample containing the analyte.
-
Dissolve in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Store all solutions in amber vials at -20°C or below.
-
-
Chromatographic Conditions (Starting Point):
-
HPLC System: Agilent 1260 or similar, equipped with a diode-array detector (DAD).
-
Column: YMC Carotenoid C30 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Methanol:Acetonitrile:Water (80:15:5, v/v/v).
-
Mobile Phase B: 100% Methyl tert-butyl ether (MTBE).
-
Gradient Program:
-
0-10 min: 5% B
-
10-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: Return to 5% B
-
35-45 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at the λmax of this compound (determine experimentally, start at 478 nm), and collect spectra from 200-800 nm.[8]
-
-
Method Optimization:
-
Selectivity: Adjust the gradient slope and the organic solvents (e.g., replace MTBE with dichloromethane) to improve the resolution between this compound and other carotenoids.
-
Peak Shape: If peak tailing occurs, add 0.05% triethylamine to the mobile phase.
-
Run Time: After achieving good separation, the gradient can be optimized to reduce the analysis time.
-
-
Method Validation:
-
Validate the optimized method according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, LOD, and LOQ.[11]
-
Visualizations
Caption: Workflow for HPLC-DAD method development and troubleshooting.
Caption: Key factors and strategies for ensuring sample stability.
References
- 1. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Preliminary Investigation into the Separation and Identification of Astaxanthin and Related Compounds by C30-HPLC-PDA [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage and preservation of 7,8-Didehydroastaxanthin
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage, preservation, and handling of 7,8-Didehydroastaxanthin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper storage crucial?
A1: this compound, also known as asterinic acid, is a carotenoid and a derivative of astaxanthin.[1] Like other carotenoids, it possesses a long chain of conjugated double bonds, which is responsible for its antioxidant properties but also makes it susceptible to degradation.[2] Proper storage is critical to prevent isomerization and oxidation, which can lead to a loss of its biological activity and the formation of degradation products.[2]
Q2: What are the primary factors that cause the degradation of this compound?
A2: The primary factors that contribute to the degradation of this compound, similar to other carotenoids, are exposure to light, heat, and oxygen.[3][4] Acids can also lead to the degradation of carotenoids.
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, immediately store the compound under the recommended conditions. Minimize exposure to light and air. If the compound is in a solid form, it is advisable to weigh out the required amount for your experiments in a controlled environment (e.g., under dim light and inert gas if possible) and promptly return the main stock to storage.
Q4: What are the signs of this compound degradation?
A4: A visible sign of degradation is a color change, often a fading of the characteristic reddish-orange color of the solution.[3] On a molecular level, degradation can be confirmed by analytical techniques such as HPLC-UV, which would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Long-Term Storage and Preservation
Proper long-term storage is essential to maintain the integrity of this compound. The following are best practices based on general knowledge of carotenoid stability.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years). 0-4°C for short-term storage (days to weeks). | Lower temperatures significantly slow down the rate of degradation reactions.[3] |
| Light | Store in the dark. Use amber vials or wrap containers with aluminum foil. | Light, especially UV light, can induce photo-oxidation and isomerization.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Oxygen is a major contributor to the oxidative degradation of carotenoids.[4] |
| Form | Store as a dry powder if possible. If in solution, use a solvent that is free of peroxides and dissolved oxygen. | The solid state is generally more stable than solutions. |
| pH | Avoid acidic conditions. | Carotenoids can be unstable in the presence of acids. |
Stability Data (Based on Astaxanthin)
While specific quantitative stability data for this compound is limited, the following table summarizes the degradation of astaxanthin under different conditions, which can serve as a general guideline.
| Condition | Degradation after 5 days | Half-life | Reference |
| Room temperature, with light | 23.59% | Shorter | [3] |
| Room temperature, in the dark | 20.77% | Longer than with light | [3] |
| Refrigerated (4°C), in the dark | 19.59% | Longest | [3] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no signal in HPLC analysis. | 1. Degradation of the compound: Improper storage or handling. 2. Low solubility: The compound is not fully dissolved in the injection solvent. 3. Instrumental issue: Problem with the detector, lamp, or injection system. | 1. Prepare a fresh solution from a properly stored stock. 2. Ensure the solvent is appropriate for this compound (e.g., DMSO, chloroform, or other organic solvents). Sonication may aid dissolution. 3. Run a standard with a known response to verify instrument performance. |
| Multiple peaks in the chromatogram of a supposedly pure sample. | 1. Isomerization: Exposure to light or heat can lead to the formation of cis-isomers. 2. Oxidation: Exposure to air can result in various oxidation products. 3. Contamination: The sample may be contaminated. | 1. Prepare samples under dim light and avoid heating. 2. Use deoxygenated solvents and store solutions under an inert atmosphere. 3. Verify the purity of the starting material and solvents. |
| Inconsistent results between experiments. | 1. Variability in sample preparation: Inconsistent dissolution times, exposure to light, or temperature. 2. Pipetting errors. 3. Column degradation (HPLC). | 1. Standardize the sample preparation protocol. 2. Calibrate pipettes regularly. 3. Use a guard column and flush the analytical column regularly. |
| Color of the solution fades over time. | Degradation of the compound. | This is a clear indication of degradation. Prepare fresh solutions for experiments and store any stock solutions under the recommended conditions. |
Experimental Protocols
Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound standard.
-
Solvent for sample dissolution (e.g., HPLC-grade acetone or chloroform).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A gradient of acetonitrile and methanol is often used for carotenoid separation.
-
Standard Preparation: Accurately weigh a small amount of this compound standard and dissolve it in a known volume of solvent to prepare a stock solution. Protect from light.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the detector wavelength to the maximum absorbance of this compound (typically in the 450-480 nm range).
-
Inject the standard and sample solutions.
-
Analyze the chromatograms for the retention time and peak area of this compound. Purity can be estimated by the relative peak area of the main compound.
-
Visualizations
Caption: Degradation pathways for this compound.
Caption: Recommended workflow for handling and analysis.
References
Technical Support Center: Purification of 7,8-Didehydroastaxanthin and Related Carotenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7,8-didehydroastaxanthin and related carotenoids from crude extracts. As direct literature on the purification of this compound is limited, the methodologies and troubleshooting advice provided are primarily based on established protocols for astaxanthin purification, which are expected to be highly applicable with potential minor modifications.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before starting the purification of this compound?
A1: Before beginning the purification process, it is crucial to properly prepare your crude extract. This involves harvesting the biomass (e.g., microalgae, yeast, or marine invertebrate tissue), drying it to remove water, and then performing an initial extraction with a suitable organic solvent. The choice of solvent is critical; non-polar solvents like n-hexane or dichloromethane are often used for carotenoids. For efficient extraction from algae, a pre-treatment step to disrupt the cell walls, such as mechanical grinding or sonication, is often necessary.[1]
Q2: My crude extract contains a mixture of carotenoid esters. Do I need to saponify the extract before purification?
A2: Yes, saponification (alkaline hydrolysis) is a critical step to hydrolyze carotenoid esters into their free form, which is necessary for accurate quantification and effective purification by chromatography.[1] This process uses a methanolic solution of a strong base, such as sodium hydroxide or potassium hydroxide, to cleave the fatty acid esters from the carotenoid backbone. It is important to perform this step under an inert atmosphere (e.g., nitrogen) and in the dark to prevent degradation of the target compound.[1]
Q3: What are the most common methods for purifying this compound from the saponified crude extract?
A3: The most common and effective method for purifying carotenoids like this compound from a saponified extract is column chromatography.[2][3] Various stationary phases can be used, including silica gel, activated carbon, or reversed-phase C18 material.[2][3] The choice of stationary phase and the solvent system for elution will depend on the specific properties of the carotenoids in your mixture. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) can be used for final polishing and analytical quantification.[4]
Q4: How can I monitor the purity of my this compound fractions during purification?
A4: The purity of your fractions can be monitored using thin-layer chromatography (TLC) for a quick qualitative assessment. For quantitative analysis and to confirm the identity of the purified compound, High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard method.[5][6] The characteristic absorption spectrum of this compound can be used for identification. For definitive structural confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Q5: What are the key factors affecting the stability of this compound during purification and storage?
A5: Carotenoids, including this compound, are sensitive to light, heat, and oxygen.[7] Exposure to these elements can lead to isomerization and degradation. Therefore, it is crucial to perform all purification steps in the dark or under dim light, at reduced temperatures, and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. For long-term storage, purified this compound should be stored at low temperatures (-20°C or below) under an inert atmosphere, either as a solid or dissolved in a deoxygenated solvent.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of Carotenoids after Initial Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete cell disruption (for microbial sources). | - Ensure thorough cell lysis by optimizing the disruption method (e.g., increase sonication time, use smaller beads for bead beating, or perform multiple freeze-thaw cycles). - Visually inspect cells under a microscope to confirm lysis. |
| Inefficient solvent extraction. | - Use a more non-polar solvent or a mixture of solvents (e.g., hexane:isopropanol). - Increase the solvent-to-biomass ratio. - Perform multiple extraction cycles until the biomass is colorless. |
| Degradation of carotenoids during extraction. | - Perform the extraction at a lower temperature. - Minimize exposure to light by wrapping extraction vessels in aluminum foil. - Work under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
Problem 2: Incomplete Saponification of Carotenoid Esters
| Possible Cause | Troubleshooting Steps |
| Insufficient base concentration. | - Increase the concentration of NaOH or KOH in the methanolic solution. A common starting point is 0.05 M. |
| Short reaction time. | - Increase the incubation time for saponification. Monitor the reaction progress by TLC until the ester spots disappear. |
| Low reaction temperature. | - While higher temperatures can speed up the reaction, they also increase the risk of degradation. A balance must be struck. Room temperature for several hours is a common practice. |
| Presence of water in the reaction mixture. | - Ensure that the solvents and the extract are as anhydrous as possible, as water can hinder the saponification process. |
Problem 3: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate stationary phase. | - If using silica gel, ensure it is properly activated. - For highly non-polar compounds, a less polar stationary phase like alumina might be suitable. - For better resolution of isomers, a C30 column in HPLC is often more effective than a C18 column.[5] |
| Incorrect mobile phase composition. | - Optimize the solvent system by running preliminary separations on TLC. - For normal-phase chromatography, adjust the polarity of the mobile phase by varying the ratio of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or acetone). - For reversed-phase chromatography, adjust the ratio of water and an organic modifier (e.g., methanol, acetonitrile). |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. |
| Column channeling. | - Ensure the column is packed uniformly to avoid channels that lead to poor separation. |
Problem 4: Degradation of this compound during Purification
| Possible Cause | Troubleshooting Steps |
| Exposure to light. | - Work in a darkroom or use amber-colored glassware and wrap equipment in aluminum foil. |
| Exposure to oxygen. | - Purge all solvents with nitrogen or argon before use. - Carry out all steps under a gentle stream of an inert gas. |
| High temperatures. | - Use a cold water bath or perform chromatographic separations in a cold room. - Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). |
| Presence of acid impurities in solvents. | - Use high-purity, distilled solvents. Traces of acid can cause degradation. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Astaxanthin
| Source | Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Yield/Recovery |
| Corynebacterium glutamicum | Solvent Extraction | 90% Ethanol | 60 | N/A | 94% recovery |
| Haematococcus pluvialis | Liquid-Liquid Chromatography | Ethyl Acetate | Ambient | N/A | 85% yield |
| Haematococcus pluvialis | Accelerated Solvent Extraction | Ethanol | N/A | 100 | Not specified |
Table 2: Purity and Recovery from Column Chromatography of Astaxanthin
| Stationary Phase | Mobile Phase | Purity Achieved | Recovery | Reference |
| C18 | Methanol:Water gradient | 100% (HPLC) | 80% | [2] |
| Activated Carbon | Not specified | Not specified | Adsorption capacity: 21.9-23.9 mg/g | [3] |
| Silica Gel | n-hexane-ethyl acetate-ethanol-water | 97% | Not specified | [8] |
Experimental Protocols
Protocol 1: Saponification of Crude Carotenoid Extract
-
Dry the crude extract completely under a stream of nitrogen.
-
Redissolve the extract in a minimal amount of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add a freshly prepared 0.05 M solution of potassium hydroxide (KOH) in methanol. The volume of the KOH solution should be sufficient to fully immerse the extract.
-
Stir the mixture under a nitrogen atmosphere in the dark at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material (esterified carotenoids) is no longer visible.
-
Neutralize the reaction by adding a sufficient amount of deionized water.
-
Extract the free carotenoids into a non-polar solvent like diethyl ether or hexane.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature.
-
Store the resulting free carotenoid extract under nitrogen at -20°C until further purification.
Protocol 2: Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Dissolve the saponified crude extract in a minimal volume of the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate or acetone.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure at a low temperature.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. znaturforsch.com [znaturforsch.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methods to enhance the bioavailability of 7,8-Didehydroastaxanthin in experimental models
Technical Support Center: Enhancing 7,8-Didehydroastaxanthin Bioavailability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the bioavailability of this compound (a derivative of astaxanthin) in experimental models. While direct research on this compound is limited, the principles and methods outlined here are based on extensive studies of astaxanthin and other carotenoids, which share similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a challenge for this compound?
A1: Bioavailability refers to the fraction of an administered compound that reaches the systemic circulation. This compound, like astaxanthin and other carotenoids, is a lipophilic (fat-soluble) molecule.[1][2] This high lipophilicity leads to poor water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption by intestinal epithelial cells, resulting in low oral bioavailability.[1][2][3] Furthermore, astaxanthin is known to be unstable and sensitive to heat, light, and pH changes, which can cause it to degrade before it can be absorbed.[2][4][5]
Q2: What are the primary strategies to enhance the bioavailability of lipophilic compounds like this compound?
A2: The most effective strategies focus on improving the solubility and stability of the compound. Key approaches include:
-
Lipid-Based Delivery Systems: These systems enhance the solubilization of carotenoids and promote the secretion of bile and pancreatic juices, which aids in absorption.[6] Common examples include nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).[1][7][8]
-
Polymer-Based Nanoparticles: Encapsulating the compound in biocompatible and biodegradable polymers, such as chitosan or its derivatives, can protect it from degradation and improve absorption.[7][9]
-
Micellar Solubilization: Formulating the compound into micelles can significantly increase its solubility and subsequent bioavailability.[10]
-
Co-administration with Lipids: The presence of fats or oils in a formulation enhances the formation of mixed micelles in the intestine, which is crucial for the absorption of carotenoids.[3] Studies have shown that combining carotenoids with lipid-rich foods or oils increases their uptake.[6]
Q3: How do nanoformulations, such as nanoemulsions, improve bioavailability?
A3: Nanoformulations improve bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size (typically <200 nm) dramatically increases the surface area-to-volume ratio, leading to faster dissolution in the gastrointestinal tract.[11]
-
Enhanced Stability: Encapsulation protects the active compound from degradation due to pH, enzymes, light, and oxygen.[2][7]
-
Improved Absorption: Nanocarriers can be taken up more efficiently by intestinal cells.[7] For instance, lipid-based nanoformulations facilitate micellization, a critical step for the absorption of fat-soluble compounds.[3][6]
Troubleshooting Guides
Guide 1: Formulation and Stability Issues
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Encapsulation Efficiency (EE) | Poor solubility of this compound in the chosen lipid or polymer. | Screen different oils or polymers to find one with higher solubilizing capacity for the compound. Optimize the drug-to-carrier ratio. |
| Inappropriate formulation method. | For nanoemulsions, try high-pressure homogenization or ultrasonication to improve droplet size reduction and encapsulation. For nanoparticles, methods like solvent evaporation or supercritical fluid precipitation can be optimized.[12] | |
| Formulation Instability (e.g., phase separation, particle aggregation) | Incorrect choice of surfactant/emulsifier. | Select an emulsifier based on the required Hydrophile-Lipophile Balance (HLB). A combination of emulsifiers (e.g., whey protein, lecithin) can improve stability.[13] |
| Suboptimal processing parameters (e.g., homogenization pressure, temperature). | Optimize processing conditions. For example, ensure sufficient homogenization cycles to achieve a stable, uniform particle size.[13] | |
| Compound Degradation During Formulation or Storage | Exposure to light, heat, or oxygen. | Perform all formulation steps under subdued light and consider blanketing the process with an inert gas like nitrogen.[14] Store the final formulation at low temperatures (e.g., 4°C) in the dark.[5][15] |
| Use of co-stabilizers like Vitamin C and Vitamin E to inhibit oxidative degradation.[2] |
Guide 2: In Vivo Experimental Issues
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or Highly Variable Plasma Concentrations | Poor gastrointestinal absorption. | Confirm the stability and release characteristics of your formulation using an in vitro digestion model before proceeding to in vivo studies.[16] |
| Rapid metabolism (first-pass effect). | Astaxanthin is known to undergo significant first-pass metabolism in the intestine and liver.[4] Nanoformulations can help protect the compound and potentially reduce this effect. | |
| Incorrect dosing or sampling times. | The time to reach maximum plasma concentration (Tmax) for carotenoids can be several hours.[10] Conduct a pilot study with a wider range of sampling points to accurately determine the pharmacokinetic profile. | |
| Inconsistent Results Between Animals | Differences in animal physiology or health status. | Ensure all animals are of similar age and weight. Fast the animals overnight before dosing to reduce variability in gastric emptying and food-matrix effects. |
| Dosing vehicle is not optimal. | Ensure the formulation is easily and consistently administrable (e.g., via oral gavage). The volume and concentration should be appropriate for the animal model. |
Quantitative Data Summary
The following tables summarize data from studies on astaxanthin and other carotenoids, illustrating the potential improvements in bioavailability offered by advanced formulation strategies.
Table 1: Comparison of Pharmacokinetic Parameters for Different Carotenoid Formulations
| Formulation | Carotenoid | Model | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Fold Increase | Reference |
| Free Astaxanthin | Astaxanthin | Rats | 231.45 ± 7.47 | - | Baseline | [1] |
| Chitosan-PEG Nanoparticles | Astaxanthin | Rats | 2264.03 ± 64.58 | 6.2x higher than free | ~9.8x (Cmax) | [1] |
| Soybean Lecithin Nanoemulsion | β-carotene | - | 394 | - | Baseline | [13] |
| Whey Protein Nanoemulsion | β-carotene | - | 685 | - | ~1.7x (Cmax) | [13] |
| Native Astaxanthin | Astaxanthin | Humans | 3.86 µg/mL | - | Baseline | [10] |
| Micellar Astaxanthin | Astaxanthin | Humans | 7.21 µg/mL | - | ~1.9x (Cmax) | [10] |
| Note: AUC data was not available for all studies listed. Cmax is used for comparison where AUC is unavailable. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion using high-pressure homogenization.
-
Oil Phase Preparation:
-
Dissolve a precise amount of this compound in a suitable lipid carrier (e.g., medium-chain triglyceride oil) to a final concentration of 1-5 mg/mL.
-
Gently heat the mixture (e.g., to 40°C) and stir until the compound is fully dissolved. To prevent degradation, this can be done under nitrogen.[14]
-
-
Aqueous Phase Preparation:
-
Dissolve an emulsifier (e.g., Tween 80, whey protein isolate) in deionized water to a concentration of 1-5% (w/v).
-
Stir the aqueous phase until the emulsifier is completely dissolved.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., at 5,000-10,000 rpm) for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate at pressures between 100-150 MPa for 3-5 cycles.
-
Maintain a controlled temperature throughout the process by using a cooling jacket to prevent compound degradation.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free compound from the encapsulated compound (e.g., via ultracentrifugation) and quantifying the amount in each fraction using HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical oral pharmacokinetic study.
-
Animal Acclimatization:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard diet and water.[17]
-
-
Dosing:
-
Fast the rats overnight (12-16 hours) before the experiment but allow free access to water.
-
Administer the this compound formulation (e.g., nanoemulsion) or control (free compound suspended in oil) via oral gavage at a specific dose (e.g., 100 mg/kg).[4]
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[17]
-
Visualizations: Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilized Astaxanthin Nanoparticles Developed Using Flash Nanoprecipitation to Improve Oral Bioavailability and Hepatoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of Dietary Carotenoids: Intestinal Absorption and Metabolism [jstage.jst.go.jp]
- 4. Pharmacokinetics and first-pass metabolism of astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Bioaccessibility and Bioavailability of Carotenoids by Means of Nanostructured Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved intestinal absorption and oral bioavailability of astaxanthin using poly (ethylene glycol)-graft-chitosan nanoparticles: preparation, in vitro evaluation, and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanotechnology-Abetted Astaxanthin Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing in vivo retinol bioavailability by incorporating β-carotene from alga Dunaliella salina into nanoemulsions containing natural-based emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absorption characteristics and in vivo behavior of astaxanthin isomers: insights from the administration of highly purified (all-E)-, (9Z)-, and (13Z)-astaxanthin in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Common experimental pitfalls to avoid in 7,8-Didehydroastaxanthin research
Welcome to the technical support center for 7,8-Didehydroastaxanthin (DDA) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental pitfalls.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Question: My this compound solution seems to lose its color and activity over time. What's happening and how can I prevent it?
Answer: This is a classic sign of degradation, a common issue with carotenoids like DDA. The vibrant color is due to the conjugated double-bond system, which is also highly susceptible to oxidation.[1] Degradation can be triggered by light, oxygen, and heat.
Troubleshooting Steps:
-
Light Protection: Always work with DDA in a dimly lit room or use amber-colored glassware and vials. Protect solutions from light during all experimental steps, including incubation.
-
Oxygen Minimization: Before sealing, flush vials containing dry compound or solutions with an inert gas like argon or nitrogen. Use degassed solvents for preparing solutions.
-
Temperature Control: Store the solid compound and stock solutions at -20°C or, for long-term storage, at -80°C. Minimize freeze-thaw cycles.
-
Antioxidant Addition: For certain applications, consider adding a co-antioxidant like α-tocopherol (Vitamin E) to the formulation, though this may interfere with some antioxidant assays.
Question: I'm struggling to dissolve this compound for my in vitro cell culture experiments. What are the best practices for solubilization?
Answer: this compound, like astaxanthin, is a highly lipophilic molecule with very low aqueous solubility.[2][3] Using an appropriate solvent and technique is critical for obtaining a homogenous solution and ensuring bioavailability in your assays.
Recommended Solvents & Techniques:
-
Primary Stock Solution: First, dissolve the crystalline DDA in a compatible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices.
-
Working Solution: For cell culture, the final concentration of the organic solvent in your media should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity. Prepare a high-concentration stock in your chosen solvent and then dilute it serially into the culture medium.
-
Solubility Enhancement: If direct dilution is insufficient, complexation with carriers like cyclodextrins can improve aqueous solubility.[2] Alternatively, formulating DDA in liposomes or nanoemulsions can aid its delivery in aqueous systems.[4]
Below is a table summarizing the solubility of related carotenoids. While specific data for DDA is limited, astaxanthin provides a good reference.
| Compound | Solvent | Solubility | Reference |
| Astaxanthin | Water | Near zero (practically insoluble) | [2] |
| Astaxanthin | Acetone | Soluble (used for extraction) | [5] |
| Astaxanthin | DMSO | Soluble (for stock solutions) | Common Lab Practice |
| Astaxanthin w/ Captisol® | Water | ~2 µg/mL (71-fold increase) | [2] |
Analytical & Quantification Issues
Question: My HPLC quantification of DDA is giving inconsistent peak areas and retention times. What could be the cause?
Answer: Inconsistent HPLC results for carotenoids are often linked to sample degradation, improper column selection, or a non-optimized mobile phase. The non-polar nature of DDA requires careful method development.[5]
Troubleshooting Flowchart:
Biological Assays
Question: I am not observing the expected antioxidant effect of DDA in my cell-based assay. Why might this be?
Answer: Several factors can lead to lower-than-expected bioactivity. These range from compound instability and poor cellular uptake to interference with the assay itself.
Potential Causes & Solutions:
-
Compound Degradation: As mentioned, DDA is unstable. Ensure your stock solutions are fresh and have been properly stored. Prepare working solutions immediately before use.
-
Low Bioavailability: Due to its lipophilicity, DDA may not efficiently cross the cell membrane or reach its subcellular target.[4] Consider using a delivery system (e.g., liposomes) or ensuring the compound is fully solubilized in the media.
-
Incorrect Assay Choice: Some antioxidant assays can be problematic. For example, compounds that absorb light in the same range as the assay's reagents can cause interference. Review the absorbance spectrum of DDA and your assay reagents.
-
Cellular Health: Ensure the cells are healthy and not over-confluent. Stressed cells may have altered redox states that mask the effects of your compound.
-
Dose and Time: The effective concentration and incubation time may vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions.
Experimental Protocols
Protocol: Quantification of DDA by RP-HPLC
This protocol is adapted from standard methods for astaxanthin and other carotenoids.[6][7][8]
1. Materials & Reagents:
-
This compound standard
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Dichloromethane
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a DAD or UV-Vis detector
2. Standard Preparation:
-
Accurately weigh ~1 mg of DDA standard.
-
Dissolve in 10 mL of acetone or another suitable solvent to make a 100 µg/mL primary stock solution. Protect from light.
-
Perform serial dilutions (e.g., 1, 2.5, 5, 10, 20 µg/mL) using the mobile phase as the diluent to create a calibration curve.
3. Sample Preparation:
-
For biological extracts, ensure a clean extraction using a method appropriate for lipophilic compounds.
-
Dissolve the final, dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: An isocratic system of Methanol:Acetonitrile:Water:Dichloromethane (e.g., 70:13:4:13 v/v/v/v). Note: This may require optimization.[6][7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at the absorbance maximum for DDA (approx. 470-480 nm).
-
Run Time: 15-20 minutes, or until all peaks of interest have eluted.
5. Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the DDA standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of DDA in your samples.
Signaling Pathway Visualization
This compound, like its analogue astaxanthin, is a potent antioxidant known to modulate key cellular pathways related to oxidative stress and inflammation, such as the Nrf2 pathway.[9]
Nrf2 Antioxidant Response Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Improved aqueous solubility of crystalline astaxanthin (3,3'-dihydroxy-beta, beta-carotene-4,4'-dione) by Captisol (sulfobutyl ether beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound 7,8-Dehydroastaxanthianthin (FDB015828) - FooDB [foodb.ca]
- 4. Improving the biological activities of astaxanthin using targeted delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Studies validating the anti-inflammatory effects of 7,8-Didehydroastaxanthin
Absence of Data on 7,8-Didehydroastaxanthin
An extensive review of scientific literature reveals a significant lack of research on the specific anti-inflammatory properties of this compound. While its existence is noted in marine organisms, there are no available studies validating its biological effects, particularly concerning inflammation. Therefore, this guide will focus on the well-documented anti-inflammatory properties of its parent compound, astaxanthin, and provide a comparative analysis against other relevant carotenoids.
Astaxanthin: A Potent Anti-Inflammatory Carotenoid
Astaxanthin, a xanthophyll carotenoid, has demonstrated significant anti-inflammatory and antioxidant activities across numerous in vitro and in vivo studies.[1][2] Its unique molecular structure allows it to quench free radicals and modulate inflammatory signaling pathways effectively.[1] This guide will delve into the quantitative data from these studies, detail the experimental methodologies used, and visualize the key signaling pathways involved.
Quantitative Comparison of Anti-Inflammatory Effects
The anti-inflammatory efficacy of astaxanthin has been quantified in various experimental models. The following tables summarize its effects on key inflammatory markers.
Table 1: In Vitro Inhibition of Inflammatory Markers by Astaxanthin
| Cell Line | Inflammatory Stimulus | Astaxanthin Concentration | Target Marker | Inhibition (%) / Fold Change | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | Nitric Oxide (NO) | Significant decrease | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | Prostaglandin E2 (PGE2) | Significant decrease | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | TNF-α | Significant decrease | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | IL-1β | Significant decrease | [3] |
| Human Monocytic (THP-1) | Lipopolysaccharide (LPS) | Not specified | IL-6 | Direct binding and inhibition | [4] |
Table 2: In Vivo Reduction of Inflammatory Markers by Astaxanthin
| Animal Model | Condition | Astaxanthin Dosage | Target Marker | Reduction (%) / Fold Change | Reference |
| Male Lewis Rats | Endotoxin-induced uveitis | 100 mg/kg | Infiltrating cells in aqueous humor | Dose-dependent suppression | [5] |
| Mice | LPS-administered | 40 mg/kg | Serum NO | Significant reduction | [3] |
| Mice | LPS-administered | 40 mg/kg | Serum PGE2 | Significant reduction | [3] |
| Mice | LPS-administered | 40 mg/kg | Serum TNF-α | Significant reduction | [3] |
| Mice | LPS-administered | 40 mg/kg | Serum IL-1β | Significant reduction | [3] |
| Karan Fries Heifers | Heat stress | 0.25 mg/kg BW/day | Plasma IL-12 | Significant decrease | [6] |
| Murrah Buffaloes | Pre and postpartum | 0.25 mg/kg BW | IL-6, TNF-α, IFN-γ mRNA | Significant decrease | [7] |
Table 3: Comparison of Astaxanthin with Other Carotenoids in Rat Adjuvant Arthritis
| Treatment | Parameter | Result | Reference |
| β-cryptoxanthin (KXAN) | Plasma MMP-9 levels | Most effective reduction | [8][9][10] |
| β-cryptoxanthin (KXAN) | Hind paw swelling | Most effective reduction | [8][9][10] |
| Synthetic Astaxanthin (ASYN) + Methotrexate (MTX) | Combined therapy | Better than natural astaxanthin + MTX | [8][9][10] |
Key Signaling Pathways in Astaxanthin's Anti-Inflammatory Action
Astaxanthin exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary pathways identified are NF-κB, Nrf2, and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Astaxanthin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7][11]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[12][13] Astaxanthin can activate Nrf2, leading to the expression of antioxidant enzymes that help to mitigate oxidative stress, a known trigger of inflammation.[13][14]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a role in inflammation.[15] Astaxanthin has been found to suppress the phosphorylation of key MAPKs like p38, ERK, and JNK, thus inhibiting downstream inflammatory responses.[15][16]
Experimental Protocols
The validation of astaxanthin's anti-inflammatory effects relies on standardized and reproducible experimental protocols. Below are detailed methodologies commonly cited in the literature.
In Vitro Anti-Inflammatory Assay
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Cells are pre-treated with various concentrations of astaxanthin (e.g., 1-50 µM) for a specified period (e.g., 1-2 hours) before inflammatory stimulation.
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration of 6-24 hours.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the supernatant are measured using a competitive enzyme immunoassay.
3. Analysis of Protein and Gene Expression:
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB p65, phospho-p65, p38, phospho-p38, ERK, phospho-ERK, JNK, phospho-JNK, Nrf2, HO-1).
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qPCR is performed using specific primers for the genes of interest (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Conclusion
The available scientific evidence strongly supports the potent anti-inflammatory effects of astaxanthin, positioning it as a significant compound of interest for researchers in inflammation and drug development. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and MAPK, underscores its pleiotropic anti-inflammatory actions. While a direct comparison with this compound is not currently possible due to a lack of data, the comprehensive data on astaxanthin provides a robust foundation for further investigation and potential therapeutic applications. Future research should aim to elucidate the anti-inflammatory potential of astaxanthin derivatives like this compound to broaden the understanding of this class of compounds.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. cyanotech.com [cyanotech.com]
- 4. New Study Reveals Anti-inflammatory Potential of Astaxanthin against Lipopolysaccharide-induced Inflammation----Chinese Academy of Sciences [english.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin, Compared to Other Carotenoids, Increases the Efficacy of Methotrexate in Rat Adjuvant Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Astaxanthin, Compared to Other Carotenoids, Increases the Efficacy of Methotrexate in Rat Adjuvant Arthritis | Semantic Scholar [semanticscholar.org]
- 11. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astaxanthin Suppresses Cigarette Smoke-Induced Emphysema through Nrf2 Activation in Mice [mdpi.com]
- 14. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astaxanthin Pretreatment Attenuates Hepatic Ischemia Reperfusion-Induced Apoptosis and Autophagy via the ROS/MAPK Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the biological activities of 7,8-Didehydroastaxanthin and other carotenoids like canthaxanthin and β-carotene.
A notable gap in current scientific literature exists regarding the biological activities of 7,8-didehydroastaxanthin. Extensive searches for experimental data on its antioxidant, anti-inflammatory, or other properties, as well as any comparative studies with other carotenoids, did not yield sufficient information for a comprehensive comparison. Therefore, this guide will focus on the well-documented biological activities of three other prominent carotenoids: astaxanthin, canthaxanthin, and β-carotene.
This guide provides a detailed comparison of the biological activities of astaxanthin, canthaxanthin, and β-carotene, with a focus on their antioxidant and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, presenting experimental data in a structured format, detailing methodologies, and visualizing key biological pathways.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of astaxanthin, canthaxanthin, and β-carotene based on various experimental assays.
Table 1: Comparative Antioxidant Activities
| Carotenoid | Antioxidant Assay | Result | Reference |
| Astaxanthin | Singlet Oxygen Quenching | 10 times more effective than β-carotene and 100 times more effective than α-tocopherol. | [1] |
| Peroxyl Radical Scavenging | Highest activity among tested carotenoids (lycopene, β-carotene, lutein). | [1] | |
| UVA-induced Oxidative Damage | Pronounced photoprotective effect, counteracting UVA-induced alterations. | ||
| Canthaxanthin | Singlet Oxygen Quenching | Intermediate activity, less effective than astaxanthin and β-carotene. | [2][3] |
| Free Radical Scavenging | Exhibits higher antioxidant properties than other carotenes. | [4] | |
| UVA-induced Oxidative Damage | No significant effect on oxidative damage, but augmented HO-1 expression. | ||
| β-Carotene | Singlet Oxygen Quenching | High quenching rate constant, comparable to lycopene. | [2][3] |
| Peroxyl Radical Scavenging | Less effective than astaxanthin. | [1] | |
| UVA-induced Oxidative Damage | Partially prevented the decline of antioxidant enzymes but increased membrane damage. |
Table 2: Comparative Anti-inflammatory Activities
| Carotenoid | Model System | Key Findings | Reference |
| Astaxanthin | LPS-stimulated macrophages | Suppresses the expression of pro-inflammatory mediators (e.g., TNF-α, IL-6). | [5] |
| Human dermal fibroblasts | Counteracts UVA-induced inflammatory responses. | ||
| Canthaxanthin | Nerve growth factor-differentiated PC12 cells | Inhibited the release of TNF-α, IL-1, and IL-6. | [6] |
| Mouse cell line | Increased the activity of alkaline phosphatase, involved in detoxifying lipopolysaccharides. | [4] | |
| β-Carotene | LPS-stimulated macrophages | Suppresses the release of IL-1β, IL-6, and TNF-α. | [7] |
| Human umbilical vein endothelial cells | Reduces TNF-α-induced inflammation by decreasing ROS and down-regulating NF-κB. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the carotenoid sample in a suitable solvent.
-
Add a specific volume of the carotenoid sample to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the carotenoid sample.
-
Add a specific volume of the carotenoid sample to the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well microplate and grow to confluence.
-
Wash the cells and incubate them with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Add the carotenoid sample at various concentrations to the cells.
-
After incubation, wash the cells to remove the excess probe and sample.
-
Induce oxidative stress by adding a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity over time using a microplate reader. The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence generated from the oxidation of DCFH.
Anti-inflammatory Assay (Measurement of Cytokines)
This assay determines the effect of a compound on the production of pro-inflammatory cytokines in cell culture.
Protocol:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).
-
Pre-treat the cells with various concentrations of the carotenoid for a specific duration.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The biological activities of these carotenoids are mediated through their interaction with key cellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Astaxanthin is a known activator of the Nrf2 pathway.
Caption: Nrf2 signaling pathway activation by astaxanthin.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in the inflammatory response. Astaxanthin, canthaxanthin, and β-carotene have been shown to inhibit the NF-κB pathway.
Caption: NF-κB signaling pathway inhibition by carotenoids.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the biological activities of different carotenoids.
Caption: General workflow for carotenoid bioactivity comparison.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti‑inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Anti-Inflammatory Mechanism of β-Carotene Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Carotene and lycopene affect endothelial response to TNF-α reducing nitro-oxidative stress and interaction with monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of In-Vitro versus In-Vivo Efficacy of 7,8-Didehydroastaxanthin: A Guided Exploration
A comparative analysis of the in-vitro and in-vivo efficacy of 7,8-Didehydroastaxanthin remains a nascent field of research, with specific experimental data being notably scarce in current scientific literature. this compound, also known as asterinic acid, is a carotenoid found in marine organisms such as the starfish Asterias rubens.[1] Its structural similarity to the well-researched carotenoid astaxanthin suggests it may possess comparable biological activities. However, without direct studies, any claims regarding its specific efficacy would be speculative.
This guide, therefore, provides a comprehensive comparative overview of the in-vitro and in-vivo efficacy of astaxanthin as a proxy. The extensive body of research on astaxanthin can offer valuable insights into the potential biological activities and mechanisms of action that may be shared by its didehydro-analogue. The experimental protocols and signaling pathways detailed below for astaxanthin can serve as a foundational framework for future investigations into this compound.
Astaxanthin: A Proxy for Understanding Potential Efficacy
Astaxanthin is a potent antioxidant carotenoid with well-documented anti-inflammatory, and potential anticancer properties.[2][3][4] Its efficacy has been demonstrated in numerous in-vitro and in-vivo studies, targeting various cellular pathways and disease models.
Quantitative Data on Astaxanthin Efficacy
The following tables summarize representative quantitative data from in-vitro and in-vivo studies on astaxanthin, highlighting its antioxidant and anti-inflammatory effects.
Table 1: In-Vitro Antioxidant and Anti-inflammatory Activity of Astaxanthin
| Assay Type | Cell Line / System | Concentration of Astaxanthin | Outcome Measure | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | 10 - 100 µg/mL | IC50 Value | ~25 µg/mL | [5][6] |
| ABTS Radical Scavenging | Chemical Assay | 10 - 100 µg/mL | IC50 Value | ~15 µg/mL | [5] |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 1 - 25 µM | Inhibition of NO production | Dose-dependent reduction | [7] |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) | LPS-stimulated THP-1 macrophages | 5 - 20 µM | Reduction in cytokine levels | Significant decrease | [7] |
Table 2: In-Vivo Anti-inflammatory and Metabolic Effects of Astaxanthin
| Animal Model | Disease Model | Astaxanthin Dosage | Duration | Key Findings | Reference |
| Wistar Rats | Streptozotocin-induced diabetes | 25 - 100 mg/kg/day | 8 weeks | Reduced blood glucose, increased insulin sensitivity | [8] |
| Balb/c Mice | UV-induced skin inflammation | 1 mg/kg/day (oral) | 4 weeks | Decreased skin edema and inflammatory cell infiltration | |
| Spontaneously Hypertensive Rats | Hypertension | 50 mg/kg/day | 12 weeks | Reduced systolic blood pressure | [8] |
| C57BL/6J mice | High-fat diet-induced obesity | 0.02% in diet | 12 weeks | Reduced body weight gain and liver fat accumulation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in-vitro and in-vivo efficacy of carotenoids like astaxanthin.
In-Vitro Antioxidant Capacity Assay (DPPH Method)
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of astaxanthin in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 100 µL of each astaxanthin concentration to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
In-Vivo Anti-inflammatory Model (LPS-induced Inflammation in Mice)
-
Animal Model:
-
Use 8-week-old male C57BL/6 mice.
-
-
Treatment:
-
Administer astaxanthin (e.g., 50 mg/kg body weight) or vehicle control orally for 7 consecutive days.
-
-
Induction of Inflammation:
-
On day 7, inject lipopolysaccharide (LPS) (1 mg/kg) intraperitoneally.
-
-
Sample Collection and Analysis:
-
After 6 hours, collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Harvest tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.
-
Signaling Pathways Modulated by Astaxanthin
Astaxanthin exerts its biological effects by modulating several key signaling pathways involved in oxidative stress, inflammation, and cell survival.
Caption: Signaling pathways modulated by astaxanthin.
General Experimental Workflow for Carotenoid Efficacy Studies
The following diagram illustrates a general workflow for comparing the in-vitro and in-vivo efficacy of a carotenoid.
Caption: General workflow for carotenoid efficacy studies.
Conclusion and Future Directions
While a direct comparative study on the in-vitro versus in-vivo efficacy of this compound is not yet available, the extensive research on astaxanthin provides a robust framework for future investigations. The data presented here for astaxanthin demonstrates its significant antioxidant and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to conduct rigorous in-vitro and in-vivo studies. Direct comparisons with astaxanthin would be invaluable in determining if the didehydro- bond alters the compound's bioavailability, stability, and ultimately, its therapeutic potential. Such studies will be critical in unlocking the full potential of this lesser-known marine carotenoid for researchers, scientists, and drug development professionals.
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Marine carotenoids: Bioactivities and potential benefits to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste [mdpi.com]
- 6. Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. Network Pharmacology Combined with Transcriptional Analysis to Unveil the Biological Basis of Astaxanthin in Reducing the Oxidative Stress Induced by Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical and nutraceutical potential of natural bioactive pigment: astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of 7,8-Didehydroastaxanthin: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural validation of complex molecules like 7,8-didehydroastaxanthin is paramount. This guide provides an objective comparison of mass spectrometry-based techniques and other analytical methods for its structural elucidation, supported by experimental data and detailed protocols.
This compound, an acetylenic analogue of the potent antioxidant astaxanthin, presents a unique analytical challenge due to its complex structure featuring a polyene chain, hydroxyl groups, and keto functionalities. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone for the structural validation of such carotenoids. This guide delves into the application of various mass spectrometry techniques, alongside alternative methods, to provide a comprehensive overview for researchers.
Mass Spectrometry Approaches for Structural Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier tool for the analysis of this compound. The choice of ionization source, either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), significantly influences the generation of molecular and fragment ions, which are crucial for structural confirmation.
Atmospheric Pressure Chemical Ionization (APCI) is often favored for the analysis of relatively nonpolar compounds like carotenoids. In positive ion mode, APCI typically produces a strong protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) in the tandem mass spectrometer generates a characteristic fragmentation pattern that provides structural insights.
Electrospray Ionization (ESI) , while generally more suited for polar and thermally labile molecules, can also be effectively employed for carotenoid analysis, often yielding radical molecular ions (M⁺•) or protonated molecules ([M+H]⁺). The choice between APCI and ESI can depend on the specific instrumentation and the desired fragmentation information.
Key Fragmentation Pathways
The structural validation of this compound by MS/MS relies on the interpretation of its fragmentation pattern. While specific experimental fragmentation data for this compound is not abundantly available in the literature, we can infer its likely fragmentation behavior based on the well-documented patterns of the closely related astaxanthin.
Key fragmentation events for astaxanthin, and likely for its 7,8-didehydro analogue, include:
-
Loss of water (-18 Da): Dehydration from the hydroxyl groups on the β-ionone rings is a common fragmentation pathway.
-
Loss of the end groups: Cleavage of the bonds within the polyene chain can lead to the loss of the terminal ring structures.
-
In-chain cleavages: Fragmentation along the polyene chain can produce a series of characteristic ions.
The presence of the triple bond in the 7,8-position of this compound is expected to influence the fragmentation pattern, potentially leading to unique fragment ions that can be used for its specific identification.
Comparative Analysis of Ionization Techniques
| Ionization Technique | Analyte Polarity | Typical Ions Formed | Fragmentation | Sensitivity | Matrix Effects |
| APCI | Low to medium | [M+H]⁺ | Often requires higher collision energy | Good for nonpolar compounds | Can be significant |
| ESI | Medium to high | M⁺•, [M+H]⁺, [M+Na]⁺ | Can occur at lower collision energies | Generally higher for polar compounds | Can be significant |
Experimental Protocols
While a specific, detailed LC-MS/MS protocol for this compound is not readily found in published literature, a general approach for carotenoid analysis can be adapted.
Sample Preparation
-
Extraction: Carotenoids are typically extracted from their biological matrix using a mixture of organic solvents, such as hexane, acetone, and ethanol. Saponification may be employed to remove interfering lipids.
-
Purification: The crude extract is often purified using column chromatography or solid-phase extraction (SPE) to isolate the carotenoid fraction.
-
Reconstitution: The purified extract is dried and reconstituted in a solvent compatible with the LC-MS system, typically a mixture of methanol, acetonitrile, and/or methyl-tert-butyl ether (MTBE).
LC-MS/MS Parameters (General for Carotenoids)
-
Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.
-
Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, and MTBE with a small percentage of formic acid or ammonium acetate is common.
-
Ionization Source (APCI/ESI):
-
Gas Temperature: 300-450 °C
-
Vaporizer Temperature (APCI): 350-500 °C
-
Capillary Voltage: 3-5 kV
-
-
Mass Analyzer:
-
Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis.
-
Collision Energy: Optimized for the specific compound to achieve characteristic fragmentation.
-
Alternative Structural Validation Techniques
Beyond mass spectrometry, several other analytical techniques can provide valuable structural information for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. ¹H and ¹³C NMR spectra can provide detailed information about the chemical environment of each atom in the this compound molecule, confirming the connectivity and stereochemistry. However, NMR requires a relatively large amount of pure sample, which can be a limitation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugated polyene system of carotenoids gives them characteristic UV-Vis absorption spectra. The wavelength of maximum absorption (λmax) is indicative of the length of the chromophore. The presence of the additional triple bond in this compound is expected to cause a slight shift in its λmax compared to astaxanthin.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule. The characteristic C=C and C-C stretching vibrations of the polyene chain in carotenoids produce strong Raman signals. The triple bond in this compound would exhibit a characteristic Raman shift, providing a unique spectral fingerprint for its identification.
Comparison of Alternative Techniques
| Technique | Information Provided | Sample Requirement | Throughput |
| NMR Spectroscopy | Detailed atomic connectivity and stereochemistry | High (mg scale), high purity | Low |
| UV-Vis Spectroscopy | Chromophore length and electronic properties | Low (µg scale) | High |
| Raman Spectroscopy | Vibrational modes, specific functional groups | Low (µg scale) | High |
Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for the structural validation of this compound and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Logical relationship of analytical techniques for structural elucidation.
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. LC-MS/MS with APCI or ESI is a powerful tool for obtaining molecular weight and fragmentation information, which is essential for initial identification and structural confirmation. However, for unambiguous structural elucidation, complementary data from NMR, UV-Vis, and Raman spectroscopy are highly recommended. The choice of techniques will ultimately depend on the specific research question, sample availability, and the instrumentation at hand. This guide provides a framework for researchers to select the most appropriate methods for the robust structural validation of this and other complex carotenoids.
A comparison of the properties of synthetic versus naturally sourced 7,8-Didehydroastaxanthin
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the properties, experimental data, and methodologies related to synthetic and naturally sourced 7,8-didehydroastaxanthin.
Introduction
This compound, a less common but significant carotenoid, is a structural analogue of astaxanthin characterized by a triple bond in the 7,8 position of one of its β-ionone rings. This structural modification influences its physicochemical and biological properties. Like astaxanthin, it exists in various isomeric forms and can be obtained from both natural sources and through chemical synthesis. This guide aims to provide a comprehensive comparison of the two forms, drawing upon available scientific data.
Sourcing and Synthesis
Naturally Sourced this compound
Naturally occurring this compound, also known by the name asterinic acid, is primarily found in marine fauna. The most well-documented source is the common starfish, Asterias rubens. In these organisms, it is often present as a component of carotenoprotein complexes, which contribute to their vibrant coloration.
Experimental Protocol: Extraction from Natural Sources (General Method)
-
Homogenization: The biological material (e.g., starfish tissue) is homogenized in a suitable organic solvent, typically a mixture of acetone and methanol.
-
Extraction: The homogenized tissue is repeatedly extracted with the solvent mixture until the tissue is colorless.
-
Partitioning: The combined extracts are partitioned with a non-polar solvent, such as diethyl ether or hexane, and water to separate the carotenoids from water-soluble impurities.
-
Saponification (Optional): To hydrolyze carotenoid esters and remove interfering lipids, the extract may be saponified with an ethanolic potassium hydroxide solution.
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography (using adsorbents like silica gel or alumina) or high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Caption: Generalized workflow for the extraction of naturally sourced this compound.
Synthetic this compound
The chemical synthesis of this compound allows for the production of specific stereoisomers and provides a source independent of natural harvesting. A key synthesis of (3S,3'S)-7,8-didehydroastaxanthin was reported by Bernhard et al. in 1980. While the full, detailed experimental protocol from this publication is not widely accessible, the general approach in carotenoid synthesis often involves Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain from smaller building blocks.
Experimental Protocol: Chemical Synthesis (Conceptual Outline)
A plausible synthetic route, based on common strategies for carotenoid synthesis, would likely involve:
-
Synthesis of End Groups: Preparation of the chiral β-ionone ring structures, one of which would contain the 7,8-didehydro functionality.
-
Synthesis of the Central Polyene Chain: Construction of the central C10 or C20 polyene fragment with appropriate functional groups for coupling.
-
Coupling Reactions: Stepwise coupling of the end groups with the central chain using reactions like the Wittig condensation to form the full C40 carotenoid backbone.
-
Purification: Purification of the final product using crystallization and chromatographic methods.
Caption: Conceptual workflow for the chemical synthesis of this compound.
Physicochemical Properties
Direct comparative studies on the physicochemical properties of synthetic versus naturally sourced this compound are scarce. However, data for the compound, in general, can be compiled. It is important to note that properties such as melting point and spectral characteristics can be influenced by the stereoisomeric purity and the presence of minor impurities, which may differ between synthetic and natural isolates.
| Property | Synthetic this compound | Naturally Sourced this compound (Asterinic Acid) |
| Molecular Formula | C₄₀H₅₀O₄ | C₄₀H₅₀O₄ |
| Molecular Weight | 594.8 g/mol [1] | 594.8 g/mol [1] |
| Stereochemistry | Typically a specific stereoisomer (e.g., (3S,3'S)) is targeted in synthesis. | Primarily the (3S,3'S)-stereoisomer is reported in Asterias rubens. |
| Melting Point | Data not available for direct comparison. | 211-212 °C[2] |
| UV-Vis Absorption | Data not available for direct comparison. | Data not available for direct comparison. |
| Solubility | Expected to be soluble in non-polar organic solvents. | Expected to be soluble in non-polar organic solvents. |
Biological Properties: A Comparative Outlook
There is a significant lack of direct comparative studies on the biological activities of synthetic versus naturally sourced this compound. However, based on the extensive research on astaxanthin, some key areas of comparison can be extrapolated and should be the focus of future research.
Antioxidant Activity
Carotenoids, including astaxanthin and its analogues, are known for their potent antioxidant properties, which are attributed to their conjugated polyene system that can quench singlet oxygen and scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay (General Method)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Sample Preparation: The test compound (synthetic or natural this compound) is dissolved in a suitable solvent and prepared at various concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Bioavailability
The bioavailability of carotenoids is generally low and influenced by factors such as their chemical form (free or esterified), the food matrix, and the presence of dietary fats.
Experimental Protocol: In Vitro Digestion Model for Bioaccessibility (General Method)
-
Sample Preparation: The carotenoid is incorporated into a food or delivery system.
-
Oral Phase: The sample is mixed with artificial saliva containing α-amylase and incubated.
-
Gastric Phase: The pH is adjusted to simulate stomach conditions, and pepsin is added, followed by incubation.
-
Intestinal Phase: The pH is raised, and a mixture of bile salts, phospholipids, and pancreatic enzymes is added, followed by incubation.
-
Micellarization: After digestion, the sample is centrifuged to separate the micellar fraction, which contains the bioaccessible carotenoids.
-
Quantification: The amount of carotenoid in the micellar fraction is quantified by HPLC.
For astaxanthin, the natural, esterified form is often suggested to have higher bioavailability than the synthetic, free form. It is plausible that naturally sourced this compound, which may be present in a complex with lipids and proteins, could exhibit different bioavailability compared to its pure, synthetically derived counterpart. However, this remains to be experimentally determined.
Conclusion
The current body of scientific literature provides a foundational understanding of this compound, identifying its natural sources and confirming the feasibility of its chemical synthesis. However, there is a pronounced lack of direct comparative studies on the physicochemical and biological properties of synthetic versus naturally sourced forms. This knowledge gap presents a significant opportunity for future research.
For researchers and drug development professionals, the choice between synthetic and natural this compound will depend on the specific application, the required stereoisomeric purity, and considerations of scalability and cost. Further studies are crucial to elucidate the potential differences in antioxidant efficacy, bioavailability, and other biological activities, which will ultimately guide the rational development of this compound for pharmaceutical and nutraceutical applications.
References
A Head-to-Head Comparison of the Antioxidant Potential of Various Marine Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of three prominent marine carotenoids: astaxanthin, fucoxanthin, and β-carotene. The information presented herein is curated from various scientific studies to aid researchers and professionals in drug development in understanding the relative efficacy of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to offer a thorough comparative analysis.
Introduction to Marine Carotenoids and their Antioxidant Properties
Marine organisms are a rich source of bioactive compounds, with carotenoids being a significant class of pigments demonstrating potent antioxidant properties.[1] These lipid-soluble molecules, including astaxanthin, fucoxanthin, and β-carotene, play a crucial role in protecting cells from damage induced by oxidative stress.[1] Their unique chemical structures, characterized by a long chain of conjugated double bonds, enable them to effectively quench singlet oxygen and scavenge free radicals.[1] Astaxanthin, a xanthophyll carotenoid, is often cited for its superior antioxidant activity, attributed to its polar ionone rings. Fucoxanthin, another xanthophyll abundant in brown algae, also exhibits strong antioxidant effects. β-carotene, a precursor of vitamin A, is a well-known antioxidant, although its efficacy in comparison to its marine counterparts is a subject of ongoing research. Understanding the comparative antioxidant potential of these marine carotenoids is vital for their application in pharmaceuticals and nutraceuticals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of astaxanthin, fucoxanthin, and β-carotene has been evaluated in numerous studies using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for astaxanthin, fucoxanthin, and β-carotene from different studies for the DPPH and ABTS radical scavenging assays.
Disclaimer: The data presented in this table is compiled from different scientific studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as solvent, temperature, and reaction time can vary between studies, influencing the results.
| Carotenoid | Assay | IC50 Value (µg/mL) | Source |
| Astaxanthin | DPPH | 17.5 ± 3.6 | [2] |
| ABTS | 7.7 ± 0.6 | [2] | |
| Fucoxanthin | DPPH | 201.2 ± 21.4 | [3] |
| ABTS | 33.54 | [4] | |
| β-Carotene | DPPH | > Fucoxanthin | [3] |
| ABTS | 24.20 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the marine carotenoid extracts are prepared.
-
A specific volume of the carotenoid solution (e.g., 0.5 mL) is mixed with a volume of the DPPH solution (e.g., 3 mL).[6]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the carotenoid extract is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the carotenoid.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution in the presence of an antioxidant is proportional to its concentration.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the marine carotenoid extracts are prepared.
-
A small volume of the carotenoid solution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as cell culture. It assesses the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, induced by a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
Procedure:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.
-
The cells are then treated with various concentrations of the marine carotenoids and incubated for a specific period (e.g., 1 hour) to allow for cellular uptake.
-
After incubation, the cells are washed and then treated with DCFH-DA.
-
AAPH is added to induce cellular oxidative stress.
-
The fluorescence of DCF is measured over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve.
-
The results are often expressed as quercetin equivalents.
Mandatory Visualizations
Experimental Workflow for Comparing Antioxidant Potential
Caption: Experimental workflow for the comparative analysis of marine carotenoid antioxidant potential.
Comparative Modulation of Nrf2 and NF-κB Signaling Pathways
Caption: Comparative modulation of Nrf2 and NF-κB signaling pathways by marine carotenoids.
Discussion of Antioxidant Mechanisms and Signaling Pathways
The antioxidant effects of marine carotenoids are not limited to direct radical scavenging. They also exert their protective effects by modulating key intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes. Both astaxanthin and fucoxanthin have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory genes. Astaxanthin, fucoxanthin, and β-carotene have all been reported to inhibit the activation of the NF-κB pathway.[3] By suppressing this pathway, these carotenoids can mitigate the inflammatory response associated with oxidative stress.
Conclusion
This guide provides a comparative overview of the antioxidant potential of astaxanthin, fucoxanthin, and β-carotene. While in vitro assays consistently suggest that astaxanthin possesses the highest antioxidant activity, all three carotenoids demonstrate significant potential in combating oxidative stress through both direct radical scavenging and modulation of critical cellular signaling pathways. The detailed experimental protocols and visual representations of pathways are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and application of these potent marine-derived compounds.
References
- 1. us.typology.com [us.typology.com]
- 2. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Marine Carotenoids: Application by Using Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 7,8-Didehydroastaxanthin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific carotenoid isomers like 7,8-Didehydroastaxanthin is critical for understanding its biological activity and for quality control in product development. This guide provides a comparative overview of the primary analytical methods applicable to the quantification of astaxanthin isomers, with a focus on providing a framework for the cross-validation of this compound analysis. Due to a lack of specific published methods for this compound, this guide extrapolates from established methods for astaxanthin and its other isomers.
Executive Summary
The quantification of this compound, an acetylenic analogue of astaxanthin found in various marine organisms, presents analytical challenges due to its structural similarity to other carotenoids. The primary methods for carotenoid analysis, namely High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, each offer distinct advantages and limitations. HPLC provides robust separation of isomers, LC-MS offers high sensitivity and specificity, and UV-Vis spectrophotometry allows for rapid but less specific total carotenoid estimation. Cross-validation of these methods is essential to ensure data accuracy and reliability. This guide details the experimental protocols for these techniques and provides a comparative summary of their performance metrics, based on data for astaxanthin and its common isomers, to inform the selection of the most appropriate method for this compound quantification.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the key performance indicators for the analytical methods discussed. It is important to note that these values are primarily based on studies of astaxanthin and its common isomers, and would require experimental verification for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High (can separate isomers). | Very High (can differentiate compounds with the same mass). | Low (measures total carotenoids, prone to interference).[1] |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL range). | Very High (pg/mL to fg/mL range).[2] | Low (µg/mL range). |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 80-120% (highly matrix dependent) |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Cost | Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD)
HPLC is a cornerstone technique for carotenoid analysis, enabling the separation and quantification of various isomers.
Sample Preparation:
-
Extraction: Samples (e.g., marine organism tissue, algal biomass) are homogenized and extracted with a suitable organic solvent mixture, such as acetone, ethanol, or a combination of hexane and isopropanol.[3] The extraction should be performed under subdued light to prevent isomerization and degradation of carotenoids.
-
Saponification (Optional): To hydrolyze astaxanthin esters to the free form, the extract can be treated with a solution of potassium hydroxide in methanol. This step is crucial for accurate quantification of total astaxanthin.
-
Purification: The crude extract is washed with water to remove polar impurities and may be further purified using solid-phase extraction (SPE).
-
Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the HPLC mobile phase.
Chromatographic Conditions (Example for Astaxanthin Isomers):
-
Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation. C30 columns offer enhanced resolution for geometric isomers.
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like methanol, acetonitrile, water, and sometimes a small amount of an ion-pairing agent or acid (e.g., formic acid) is employed.[4]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: A UV-Vis or Diode-Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength (λmax) of the carotenoid of interest. For astaxanthin isomers, this is typically around 470-480 nm.[3]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a certified reference standard of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for trace-level quantification and structural confirmation.
Sample Preparation: The sample preparation protocol is similar to that for HPLC analysis. However, it is critical to use high-purity solvents to avoid interference with the mass spectrometer.
LC-MS/MS Parameters (Example for Astaxanthin):
-
Liquid Chromatography: The HPLC conditions are similar to those described above, with the column outlet coupled to the mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for carotenoids. APCI is often preferred due to the nonpolar nature of many carotenoids.
-
Mass Analyzer: A triple quadrupole or an Orbitrap mass analyzer is typically used.
-
Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) is employed in a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion formed upon fragmentation. This highly specific detection minimizes matrix effects and improves sensitivity.
-
Quantification: An internal standard (ideally, an isotopically labeled version of this compound) should be used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the estimation of total carotenoid content. However, it lacks the specificity to differentiate between different carotenoids.
Sample Preparation:
-
Extraction: A similar extraction procedure as for HPLC is followed.
-
Solvent: The final extract is dissolved in a solvent with a known extinction coefficient for the carotenoid of interest (e.g., acetone, ethanol, or hexane).
Measurement:
-
The absorbance of the extract is measured at the wavelength of maximum absorbance (λmax) for the carotenoid. The λmax for acetylenic carotenoids like this compound is expected to be in the range of 460-500 nm, but the exact value in a specific solvent needs to be determined experimentally.
-
The concentration is calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette, and c is the concentration.
Limitations: This method is prone to interference from other pigments (like chlorophylls) and other carotenoids that absorb at similar wavelengths.[1] Therefore, it is best used for rapid screening or for samples where this compound is the predominant carotenoid.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of key performance metrics for analytical methods.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available experimental findings on 7,8-didehydroastaxanthin and its well-studied analogue, astaxanthin. While extensive research has elucidated the biological activities and mechanisms of astaxanthin, a notable scarcity of data exists for this compound, precluding a direct, in-depth comparison of their experimental reproducibility. This document summarizes the known information for both compounds, highlighting the significant knowledge gap concerning this compound.
I. Structural and Functional Overview
This compound, also known as asterinic acid, is a carotenoid closely related to astaxanthin. Both molecules share a similar polyene chain, which is responsible for their antioxidant properties. The primary structural difference lies in the presence of an additional triple bond in the ionone ring of this compound. This structural variance may influence the molecule's biological activity, although research to confirm this is currently lacking.
Astaxanthin is a potent antioxidant, with studies demonstrating its ability to quench singlet oxygen and scavenge free radicals more effectively than many other carotenoids, including β-carotene and vitamin E.[1] Its anti-inflammatory effects are also well-documented, with evidence pointing to its modulation of key signaling pathways involved in inflammation.[2][3]
II. Comparative Data on Biological Activity
A significant disparity in the volume of research exists between astaxanthin and this compound. The following tables summarize the available quantitative data, underscoring the lack of experimental findings for this compound.
Table 1: Antioxidant Activity
| Compound | Assay | Results | Reference |
| Astaxanthin | DPPH Radical Scavenging | IC50 values reported in various studies, demonstrating potent activity. | [4] |
| ABTS Radical Scavenging | Effective scavenging activity demonstrated. | [4] | |
| Singlet Oxygen Quenching | Significantly higher quenching activity compared to other carotenoids. | [1] | |
| This compound | No publicly available data | - | - |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Astaxanthin | Lipopolysaccharide (LPS)-stimulated macrophages | Significant reduction in the expression of pro-inflammatory cytokines (IL-6, IL-1β, TNFα). | [5] |
| Various in vivo models | Attenuation of inflammation through modulation of NF-κB and MAPK pathways. | [2][3] | |
| This compound | No publicly available data | - | - |
III. Experimental Protocols
Detailed experimental protocols are available for the extraction, purification, and analysis of astaxanthin from various sources. In contrast, specific, validated protocols for the biological analysis of this compound are not well-documented in publicly available literature.
Astaxanthin: A Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of astaxanthin's biological activity.
Methodologies for Key Experiments with Astaxanthin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity.[4]
-
Cell Culture Models for Anti-inflammatory Studies: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of astaxanthin. The expression of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-6) is then quantified using methods like Griess assay, ELISA, or qRT-PCR.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the separation and quantification of astaxanthin and its isomers from biological samples and extracts. A C18 column is often used with a mobile phase consisting of a mixture of solvents like methanol, tert-butyl methyl ether, and water.[6]
IV. Signaling Pathways Modulated by Astaxanthin
Astaxanthin has been shown to exert its biological effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory effects of astaxanthin on pro-inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory action of astaxanthin and its use in the treatment of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Investigation into the Mechanisms of Action of 7,8-Didehydroastaxanthin and Other Key Antioxidants
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the antioxidant mechanisms of 7,8-Didehydroastaxanthin and other prominent antioxidants, namely astaxanthin, vitamin C, and vitamin E. The objective is to furnish a clear, data-driven comparison to aid in research and development.
While comprehensive data for astaxanthin, vitamin C, and vitamin E are available, it is important to note that specific experimental data on the antioxidant activity of this compound, a metabolite of astaxanthin also known as asterinic acid, is limited in publicly accessible scientific literature. Consequently, the quantitative comparisons in this guide are primarily focused on astaxanthin and the other well-researched antioxidants.
Mechanisms of Antioxidant Action
Antioxidants employ various mechanisms to neutralize harmful free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. These mechanisms include direct radical scavenging, quenching of singlet oxygen, and modulation of cellular antioxidant defense pathways.
This compound: As a derivative of astaxanthin, it is presumed to share a similar antioxidant mechanism centered around its conjugated polyene chain, which allows for the effective delocalization and quenching of electrons from free radicals. However, without specific experimental studies, its precise mechanism and comparative efficacy remain an area for further investigation.
Astaxanthin: This xanthophyll carotenoid possesses a unique molecular structure with polar ionone rings at each end of a long, conjugated polyene chain. This structure allows it to be incorporated into cell membranes, where it can scavenge radicals on both the inner and outer surfaces.[1][2] Astaxanthin is a potent quencher of singlet oxygen and can neutralize a wide range of free radicals.[3][4] Furthermore, it can modulate the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.
Vitamin C (Ascorbic Acid): As a water-soluble antioxidant, Vitamin C directly donates electrons to neutralize free radicals in the aqueous phase of cells and in extracellular fluids. It is a primary scavenger of superoxide and hydroxyl radicals.[5] Vitamin C also plays a crucial role in regenerating the antioxidant form of Vitamin E.
Vitamin E (α-Tocopherol): This lipid-soluble antioxidant is a key protector of cell membranes from lipid peroxidation.[6] It effectively breaks the chain reaction of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals.
Quantitative Comparison of Antioxidant Activity
The following tables summarize key quantitative data from in vitro antioxidant assays, providing a basis for comparing the efficacy of these compounds.
Table 1: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Source(s) |
| Astaxanthin | 17.5 ± 3.6 | [7] |
| Ascorbic Acid | 19.7 ± 0.2 | [7] |
| Vitamin E (Trolox) | Not directly compared in the same study | |
| This compound | Data not available |
Table 2: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Source(s) |
| Astaxanthin | 7.7 ± 0.6 | [7] |
| Ascorbic Acid | 20.8 ± 1.1 | [7] |
| Vitamin E (Trolox) | Not directly compared in the same study | |
| This compound | Data not available |
Table 3: Singlet Oxygen Quenching Rate Constants
| Antioxidant | Quenching Rate Constant (kQ) in Liposomes (M⁻¹s⁻¹) | Source(s) |
| Astaxanthin | ~6 times higher than α-Tocopherol | [6] |
| β-Carotene | ~6 times higher than α-Tocopherol | [6] |
| α-Tocopherol | 3.3 x 10⁶ | [6] |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the antioxidant sample in a suitable solvent.
-
Mix the DPPH solution with the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.
Protocol:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.
-
Add the antioxidant sample to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ inhibition and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of a fluorescent compound (DCF) inside cells, which is generated by the oxidation of a non-fluorescent probe (DCFH-DA) by peroxyl radicals.
Protocol:
-
Culture cells (e.g., HepG2) in a 96-well plate.
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with various concentrations of the antioxidant.
-
Induce oxidative stress by adding a peroxyl radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the CAA value, which represents the antioxidant's ability to inhibit fluorescence compared to a control.[8]
Visualizing Mechanisms and Workflows
Signaling Pathway: Keap1-Nrf2 Antioxidant Response
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant defense.
Experimental Workflow: DPPH Assay
Caption: A simplified workflow for the DPPH radical scavenging assay.
Logical Relationship: Antioxidant Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Rate constants for quenching singlet oxygen and activities for inhibiting lipid peroxidation of carotenoids and alpha-tocopherol in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin, a dietary carotenoid, protects retinal cells against oxidative stress in-vitro and in mice in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free Radical Scavenging and Cellular Antioxidant Properties of Astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7,8-Didehydroastaxanthin
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 7,8-Didehydroastaxanthin, ensuring compliance with safety standards and the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear protective nitrile rubber gloves.
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area with soap and water.
-
Ingestion: Rinse the mouth with water.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled waste container.
-
Ensure the container is suitable for chemical waste, is in good condition, and can be securely sealed.
-
-
Labeling:
-
Label the waste container with "Waste this compound" and include any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents[3].
-
-
Engage a Licensed Disposal Company:
-
Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company.
-
Provide the disposal company with all necessary information about the waste material.
-
-
Incineration (Alternative Method):
-
If permissible by local regulations and conducted by a licensed facility, this compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber[2]. This should only be performed by trained professionals in a certified facility.
-
It is imperative to ensure that all federal, state, and local regulations regarding chemical waste disposal are strictly followed.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data
Currently, there is no specific quantitative data available regarding disposal limits or reportable quantities for this compound. It is recommended to consult with your institution's environmental health and safety department for any internal guidelines.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling 7,8-Didehydroastaxanthin
Essential Safety and Handling Guide for 7,8-Didehydroastaxanthin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar carotenoid compounds, in the absence of a specific Safety Data Sheet (SDS) for this molecule.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard, proper laboratory hygiene and the use of personal protective equipment are essential to ensure personnel safety.[1]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Standard |
| Eye Protection | Safety glasses with side shields or goggles. | EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Protective nitrile rubber gloves. Gloves should be inspected prior to use and replaced if damaged. | Conforming to EU Directive 89/686/EEC and the standard EN374.[1] |
| Body Protection | Laboratory coat or other suitable protective clothing to prevent skin contact. | N/A |
| Respiratory Protection | Generally not required with adequate ventilation. If dust formation is significant or irritation is experienced, a particulate filter respirator may be necessary. | N/A |
II. Emergency First-Aid Procedures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting both the lower and upper eyelids. If irritation persists, consult a physician.[1] |
| Skin Contact | Wash the affected area with soap and water.[1] |
| Ingestion | Rinse the mouth with water.[1] |
III. Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Operational Plan
| Aspect | Procedure |
| Handling | Ensure adequate ventilation in the work area. Avoid contact with skin, eyes, or clothing. Prevent the formation of dust. |
| Storage | Store in the original, tightly sealed container in a dry and well-ventilated place. For long-term stability, storage in a freezer is recommended. The compound may be sensitive to light and air. |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.
| Material | Disposal Method |
| Unused Product | Excess and expired materials should be offered to a licensed hazardous material disposal company. |
| Contaminated Packaging | Dispose of in the same manner as the unused product. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
